Tolylene 2,5-diisocyanate
Description
Evolution of Academic Inquiry into Diisocyanate Chemistry
The scientific journey into diisocyanate chemistry began in the 19th century. The first synthesis of an isocyanate was achieved by Wurtz in 1848. A pivotal advancement came in 1884 when Hentschel established the foundational method of synthesizing isocyanates through the phosgenation of amines, a process that would later become the cornerstone of industrial production.
However, isocyanates remained largely academic curiosities until 1937. In a transformative discovery, Otto Bayer found that diisocyanates could undergo polyaddition reactions with polyols to form polyurethanes. metu.edu.tr This breakthrough laid the theoretical and practical groundwork for modern polyurethane chemistry, elevating diisocyanates to commercially vital industrial chemicals and sparking decades of intensive research into their properties and applications.
Strategic Importance of Tolylene Diisocyanate Isomers in Contemporary Chemical Research
The strategic importance of the common TDI isomers (2,4- and 2,6-) is well-established, as they are produced on a massive scale for manufacturing a wide array of polyurethane products, including flexible and rigid foams, coatings, adhesives, and elastomers. nih.govpciplindia.comchemanalyst.com These materials are indispensable in the furniture, automotive, and construction industries. chemanalyst.com TDI is also a critical component in certain high-performance applications, such as acting as a curing agent for hydroxy-terminated polybutadiene (B167195) (HTPB) in solid rocket propellants. metu.edu.trmetu.edu.tr
The research focus on Tolylene 2,5-diisocyanate , while more niche, is significant in advanced materials science. Studies have demonstrated its utility in functionalizing nanomaterials. For instance, it has been used to prepare a solution-processable, electroactive complex of poly(N-vinylcarbazole)-derivatized graphene oxide. researchgate.net The resulting material exhibited bistable electrical conductivity and nonvolatile memory effects, highlighting the potential of the 2,5-isomer in the development of novel electronic components. researchgate.net
Furthermore, the unique stereochemistry of this compound makes it a valuable tool for investigating reaction mechanisms. In a study on the crosslinking of chitosan (B1678972) derivatives, researchers found that while 2,4-TDI was effective, this compound showed no apparent sign of reaction. semanticscholar.org This finding suggests that the crosslinking reaction is highly sensitive to the relative positioning of the isocyanate groups, providing insight into the structural requirements for such chemical transformations. semanticscholar.org
Fundamental Research Challenges and Emerging Paradigms in Tolylene Diisocyanate Studies
A primary challenge in the study of specific TDI isomers is their synthesis. The standard industrial synthesis for TDI involves the nitration of toluene (B28343), which predominantly yields a mixture of 2,4- and 2,6-dinitrotoluene, ultimately leading to the corresponding diisocyanates. metu.edu.tr Other isomers, such as 2,5-dinitrotoluene (B8417), are generally not observed in this process, meaning that targeted synthesis of this compound requires alternative, often more complex, chemical pathways. metu.edu.tr Another fundamental challenge lies in the differential reactivity of the isocyanate groups, which is dictated by their position. In 2,4-TDI, the isocyanate group at the 4-position is about four times more reactive than the group at the 2-position, a factor that is critical in polymerization kinetics. wikipedia.org Understanding and controlling the distinct reactivity profile of the 2,5-isomer remains an active area of research.
In response to the challenges and hazards of traditional synthesis, new paradigms are emerging. A significant area of research is the development of phosgene-free, or "green," synthesis routes. researchgate.net One promising approach involves the reaction of toluenediamine with dimethyl carbonate to produce a dicarbamate intermediate, which is then thermally decomposed to yield TDI, avoiding the use of highly toxic phosgene (B1210022). researchgate.net
Another emerging paradigm is the use of computational chemistry to model and predict the behavior of diisocyanates. mdpi.com Researchers employ methods like Density Functional Theory (DFT) to investigate the thermodynamics and kinetics of TDI oligomerization and other reactions. mdpi.comresearchgate.net These theoretical studies provide deep mechanistic insights that can guide the design of new catalysts and reaction conditions for controlling the synthesis and application of specific isomers like this compound.
Detailed Research Findings
Physical and Chemical Properties of this compound
The distinct properties of the 2,5-isomer are central to its specialized applications.
| Property | Value | Source |
| CAS Number | 614-90-4 | chemicalbook.com |
| Molecular Formula | C₉H₆N₂O₂ | chemicalbook.comnih.gov |
| Molecular Weight | 174.16 g/mol | chemicalbook.com |
| Melting Point | 35-39 °C | chemicalbook.com |
| Boiling Point | 138-139 °C (at 15 mm Hg) | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
1,4-diisocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-4-8(10-5-12)2-3-9(7)11-6-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBHJZFJCDOGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401720 | |
| Record name | Tolylene 2,5-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-90-4 | |
| Record name | Tolylene 2,5-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,4-diisocyanato-2-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Tolylene Diisocyanates
Phosgenation-Based Synthetic Pathways for Tolylene Diisocyanate
The traditional and most widely used method for synthesizing tolylene diisocyanate is through the phosgenation of toluenediamine (TDA). acs.orgnih.gov This process can be carried out in either a liquid or gas phase. acs.orgnih.gov
Research on Reactant Optimization and Process Efficiency
The synthesis of TDI begins with the nitration of toluene (B28343) to produce dinitrotoluene (DNT). chemanalyst.com This initial step is crucial as it establishes the isomeric ratio that will be carried through the subsequent reactions. The nitration typically yields a mixture of about 78-82% 2,4-dinitrotoluene (B133949) and 18-22% 2,6-dinitrotoluene. For the production of TDI-80, a common commercial grade, the nitrotoluene mixture is further nitrated using a mixed acid of nitric and sulfuric acid to achieve an 80:20 ratio of 2,4-DNT to 2,6-DNT. sabtechmachine.com
Process Efficiency Comparison
| Process Phase | Efficiency/Yield | Notes |
|---|---|---|
| DNT to TDA Selectivity | 98-99% | Catalytic reduction under hydrogen pressure. |
| Phosgenation Yield | 80-93% chemanalyst.com | Continuous systems tend to have higher yields. |
Catalytic Enhancements in Phosgenation Processes
The hydrogenation of dinitrotoluene to toluenediamine is a catalytic process. lca-data.com Raney Nickel has been identified as an ideal catalyst for the reduction of the nitro groups in a laboratory setting. metu.edu.tr The catalyst consumption in the industrial reduction process is generally kept below 0.3%. sabtechmachine.com After the reaction, the catalyst is removed, and the TDA is purified by distillation. sabtechmachine.com
Investigations into Isomer Ratio Control during Synthesis
The control of the isomer ratio in TDI is a critical aspect of its synthesis, as different ratios are required for various applications. scribd.com The initial nitration of toluene is the primary step that determines the final isomer distribution. By carefully controlling the nitration conditions, specific isomer ratios of dinitrotoluene can be achieved, which are then converted to the corresponding TDA and subsequently TDI isomers. sabtechmachine.com For instance, to produce TDI-80, the nitration is controlled to yield an 80:20 mixture of 2,4-DNT and 2,6-DNT. sabtechmachine.com The separation of mononitrotoluene isomers can also be performed to influence the final TDI isomer ratio. scribd.com
Non-Phosgenation Synthetic Routes and Advancements
Due to the high toxicity of phosgene (B1210022), significant research has been dedicated to developing alternative, non-phosgene synthetic routes for isocyanates. acs.orgnih.govrsc.org These methods are considered safer and more environmentally friendly. chemanalyst.compudaily.com
Developments in Carbonylation and Reductive Carbonylation Approaches
Reductive carbonylation of dinitroaromatics presents a promising phosgene-free route to diisocyanates. oup.compsu.edu This method involves the reaction of dinitro compounds with carbon monoxide in the presence of a catalyst. oup.compsu.edu For example, 2,4-dinitrotoluene can be converted to diethyl 4-methyl-1,3-phenylenebiscarbamate in the presence of a platinum complex catalyst. oup.com Palladium-based catalysts have also been extensively studied for the reductive carbonylation of 2,4-dinitrotoluene to 2,4-diisocyanatotoluene (2,4-TDI). capes.gov.br
Another approach is the oxidative carbonylation of TDA, which produces the corresponding carbamates that are then decomposed to TDI. scribd.com Both reaction steps can occur in a single reactor using a Schiff Base-Type Ligand Catalyst with a cobalt and a homogeneous promoter like NaI. scribd.com
Catalytic Systems in Reductive Carbonylation
| Catalyst System | Substrate | Product | Yield/Conversion |
|---|---|---|---|
| Dichlorobis(triphenylphosphine)platinum(II) with Lewis acid and triethylamine (B128534) oup.com | 2,4-Dinitrotoluene | Diethyl 4-methyl-1,3-phenylenebiscarbamate | 50% |
| [Pd(isoquinoline)2Cl2] with Fe2O3 and MoO3 capes.gov.br | 2,4-Dinitrotoluene | 2,4-TDI | High conversions and acceptable selectivities |
| Palladium(1,10-phenanthroline)2(hexafluorophosphate)2 with 1,10-phenanthrolinium hexafluorophosphate (B91526) scirp.org | 2,4-Dinitrotoluene | 2,4-Toluenediurethane | - |
Exploration of Alternative Isocyanate Generation Methods
The dimethyl carbonate (DMC) method is a notable non-phosgene route that has gained significant attention. acs.orgnih.gov DMC is considered an environmentally friendly reagent and a suitable substitute for phosgene in carbonylation reactions. acs.orgnih.gov This process involves reacting TDA with DMC to form an intermediate, dimethyl toluene-2,4-dicarbamate (TDC), which is then pyrolyzed to produce TDI. pudaily.comresearchgate.net A pilot plant utilizing this technology has successfully passed trials. pudaily.com The synthesis of TDC from TDA and DMC can achieve a yield of 53.5%, and the subsequent decomposition to TDI can have a yield of 92.6%. researchgate.net
Other non-phosgene methods include the urea (B33335) method and the oxidative carbonylation of amines. acs.orgnih.gov These routes also typically involve the formation of a carbamate (B1207046) intermediate that is then thermally decomposed to the isocyanate. acs.orgnih.gov
Research on Purification and Isolation Methodologies for High-Purity Tolylene Diisocyanates
The purification and isolation of high-purity tolylene diisocyanates, particularly the less common isomers like Tolylene 2,5-diisocyanate, present significant challenges due to the close boiling points and similar chemical properties of the various isomers. Research has focused on several methodologies to separate these isomers, both at the precursor and final product stages.
Purification of Precursors
The isolation of the specific precursors to this compound is a critical step in achieving a high-purity final product.
Dinitrotoluene (DNT) Isomer Separation: The initial nitration of toluene results in a mixture of DNT isomers. The separation of the desired 2,5-dinitrotoluene (B8417) from this mixture is essential. Fractional crystallization is one method employed, taking advantage of the differing solubilities of the DNT isomers in solvents like ethanol-water mixtures. For instance, 2,5-DNT is less soluble than the 2,4- and 2,6-isomers, allowing for its partial separation through controlled cooling.
Another approach involves chemical treatment to remove unwanted isomers. For example, crude dinitrotoluene can be treated with an aqueous solution of an alkali metal disulfide. This process selectively converts isomeric impurities into water-soluble products, allowing for the recovery of the desired 2,4- and 2,6-dinitrotoluenes in higher purity. google.com While this method is described for the common isomers, the principle of differential reactivity could potentially be applied to separate the 2,5-isomer.
Batch fractionating distillation under vacuum is another technique used to separate DNT isomer mixtures. By carefully controlling the temperature and pressure, different isomers can be distilled off at various stages. google.com
Toluenediamine (TDA) Isomer Separation: Once the dinitrotoluene mixture is reduced, a corresponding mixture of toluenediamine (TDA) isomers is formed. The purification of this TDA mixture before phosgenation is crucial for obtaining a pure TDI product. Vacuum distillation is a key technique used to separate TDA isomers. For instance, a crude TDA mixture can be distilled in a fractionating column to separate ortho-isomers (like 2,3- and 3,4-TDA) from the meta-isomers (2,4- and 2,6-TDA). google.com This is particularly relevant for isolating 2,5-TDA, which would be present in the crude mixture. The efficiency of this separation is dependent on the number of theoretical plates in the distillation column and the reflux ratio. google.com
A patented method for producing 2,5-diaminotoluene (B146830) involves the hydrogenation of 2-methyl-4-nitroaniline (B30703) in an aprotic-nonpolar solvent. The resulting 2,5-diaminotoluene can then be isolated by cooling the solution to induce crystallization. justia.com
Purification of Tolylene Diisocyanate Isomers
After the phosgenation of the toluenediamine mixture, the resulting crude TDI is a mixture of isomers that requires further purification.
Distillation: Distillation is a primary method for separating TDI isomers. The raw TDI mixture is typically stripped of solvent and then subjected to distillation to separate the different isomers based on their boiling points. inchem.org For the common 80:20 mixture of 2,4- and 2,6-TDI, distillation is used to produce pure 2,4-TDI and a 65:35 mixture of the two isomers. atamanchemicals.com Similar principles would apply to the separation of the 2,5-isomer, although its specific distillation parameters would differ.
A process for removing ortho-isomers from tolylene diisocyanate mixtures involves reacting the mixture with a primary aromatic amine. This reaction forms undistillable products with the ortho-isomers, allowing the meta-tolylene diisocyanates to be separated by distillation. google.com This could be a viable method for purifying a crude TDI mixture containing the 2,5-isomer alongside ortho-isomers.
Reaction Chemistry and Mechanistic Investigations of Tolylene Diisocyanates
Reactivity with Hydroxyl-Containing Compounds (Polyols and Alcohols)
The reaction between an isocyanate and a hydroxyl compound, such as an alcohol or a polyol, results in the formation of a urethane (B1682113) linkage. This nucleophilic addition is the cornerstone of polyurethane chemistry. The reaction is moderately fast and is often accelerated with catalysts to achieve practical production rates. poliuretanos.net
Kinetic Studies of Urethane Formation
While specific kinetic data for Tolylene 2,5-diisocyanate is not extensively documented in publicly available literature, the general kinetics of TDI isomers with alcohols follow a second-order rate law. researchgate.net The reaction proceeds in two stages: the initial reaction of one isocyanate group, followed by the reaction of the second. The rate constants for these two steps (k1 and k2) are typically different, as the reaction of the first group alters the electronic nature and steric environment of the second. asianpubs.orgtandfonline.com
For asymmetric isomers like 2,4-TDI, the reaction involves parallel and series pathways, creating different intermediates depending on which isocyanate group reacts first. asianpubs.org A similar complex kinetic profile would be expected for 2,5-TDI due to its own asymmetry. Discontinuities in second-order plots for uncatalyzed reactions have been observed, suggesting complex reaction mechanisms, whereas catalyzed reactions often exhibit more straightforward linear plots. tandfonline.com
Table 1: Comparative Kinetic Parameters for TDI Isomer Reactions with Alcohols (Illustrative) Note: Data is based on studies of 2,4- and 2,6-TDI as direct kinetic values for 2,5-TDI are not readily available. Values are for comparative purposes and vary with specific reactants, solvents, and temperatures.
| Diisocyanate | Reactant | Catalyst | Temperature (°C) | k (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 2,4-TDI (4-NCO) | 1-Butanol | None | 25-50 | Higher reactivity | ~17-54 researchgate.net |
| 2,4-TDI (2-NCO) | 1-Butanol | None | 25-50 | Lower reactivity | ~17-54 researchgate.net |
| 2,6-TDI | Various Alcohols | Tin(II) 2-ethylhexanoate | Varies | Reactivity decreases after first NCO reacts researchgate.net | Not specified |
| 2,5-TDI (Predicted) | Alcohol | None | Varies | 5-NCO group expected to be significantly more reactive than the 2-NCO group | Not specified |
Influence of Steric and Electronic Factors on Isocyanate Reactivity
The reactivity of the two isocyanate groups in this compound is unequal, governed by a combination of steric and electronic factors.
Electronic Factors: The methyl group on the toluene (B28343) ring is weakly electron-donating. This effect slightly increases the electron density on the aromatic ring, which in turn can modestly decrease the electrophilicity of the carbon atom in the -N=C=O group, thereby slightly deactivating it towards nucleophilic attack. While this electronic effect is present, its influence is generally considered secondary to the more pronounced steric effects.
Table 2: Predicted Relative Reactivity of NCO Groups in TDI Isomers
| Isomer | Position of NCO Group 1 | Position of NCO Group 2 | Relative Reactivity | Primary Reason |
| 2,4-TDI | 4 (para) | 2 (ortho) | 4-NCO >> 2-NCO mst.dk | Steric hindrance at 2-position |
| 2,6-TDI | 2 (ortho) | 6 (ortho) | 2-NCO ≈ 6-NCO (Low) diisocyanates.org | Steric hindrance at both positions |
| 2,5-TDI | 5 (meta) | 2 (ortho) | 5-NCO >> 2-NCO (Predicted) | Steric hindrance at 2-position |
Mechanistic Pathways of Side Reactions and Byproduct Formation
Under certain conditions, particularly at elevated temperatures or with specific catalysts, the reaction of isocyanates with alcohols can lead to the formation of side products, which can introduce branching or cross-linking in the final polymer.
Allophanate (B1242929) Formation: A primary side reaction involves the addition of an isocyanate group to an already formed urethane linkage. This reaction typically occurs at temperatures above 110-120°C and results in an allophanate linkage. researchgate.netmdpi.com This process consumes an additional isocyanate molecule and creates a branch point in the polymer chain, affecting the material's mechanical properties. The formation of allophanates is a reversible process. researchgate.net
Dimerization (Uretdione Formation): Aromatic isocyanates can undergo self-reaction where two isocyanate groups combine to form a four-membered diazetidine-2,4-dione ring, also known as a uretdione. mdpi.com This dimerization is a reversible reaction, and the dimer can dissociate back to isocyanate monomers at elevated temperatures (e.g., >175°C), making it useful as a source of "blocked" isocyanates. mdpi.com The dimerization of 2,4-TDI is known to occur even during storage. mdpi.com
Trimerization (Isocyanurate Formation): Three isocyanate molecules can react to form a highly stable, six-membered isocyanurate ring. mdpi.com This trimerization is an irreversible process that leads to the formation of a rigid, thermally stable cross-link in the polymer network. mdpi.comresearchgate.net This reaction is often intentionally promoted in the production of rigid polyurethane foams to enhance their thermal and dimensional stability.
Catalysis of Isocyanate-Hydroxyl Reactions
To achieve practical reaction rates for polyurethane formation, catalysts are almost always employed. turkchem.net The most common catalysts fall into two main categories: tertiary amines and organometallic compounds.
Organometallic Catalysts: Compounds of tin, zirconium, bismuth, and iron are effective catalysts. wernerblank.comresearchgate.net Dibutyltin (B87310) dilaurate (DBTDL) is one of the most widely used. The mechanism for organotin catalysts is generally believed to be a Lewis acid mechanism, where the catalyst coordinates with the isocyanate group, increasing the electrophilicity of its carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. turkchem.net
Tertiary Amine Catalysts: Amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are also common. They are thought to operate via a nucleophilic catalysis mechanism, where the amine attacks the isocyanate to form a highly reactive, unstable intermediate. This complex then readily reacts with the hydroxyl group, regenerating the amine catalyst.
Insertion Mechanism: Some catalysts, such as certain zirconium chelates, are proposed to work via an "insertion mechanism." In this pathway, the catalyst first forms a complex with the alcohol, activating the hydroxyl group and facilitating its attack on the isocyanate. wernerblank.com This mechanism can offer greater selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com
Table 3: Common Catalysts for Urethane Formation and Their Proposed Mechanisms
| Catalyst Class | Example(s) | Proposed Mechanism |
| Organometallic | Dibutyltin dilaurate (DBTDL) | Lewis Acid Mechanism: Activation of the isocyanate group. turkchem.net |
| Organometallic | Zirconium Chelates, Bismuth Carboxylates | Insertion Mechanism: Activation of the hydroxyl group. wernerblank.com |
| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic Catalysis: Formation of a reactive intermediate with the isocyanate. |
Reactions with Amines and Urea (B33335) Formation
The reaction of isocyanates with primary or secondary amines yields substituted urea linkages. This reaction is the basis for the formation of polyurea polymers.
Kinetic and Mechanistic Studies of Substituted Urea Linkage Formation
The formation of urea is mechanistically similar to urethane formation, involving the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. However, the kinetics are markedly different.
Kinetics: The reaction between an isocyanate and an amine is extremely rapid, often several orders of magnitude faster than the corresponding reaction with an alcohol. poliuretanos.netsemanticscholar.org Consequently, this reaction typically proceeds to completion at ambient temperature without the need for catalysis. poliuretanos.net The high nucleophilicity of the amine nitrogen atom accounts for this enhanced reactivity. Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and the absence of electron-withdrawing effects from an aromatic ring. poliuretanos.net Due to the rapid reaction rate, studying the kinetics can be challenging, with reaction half-times estimated to be in the millisecond range for some systems. umn.edu
Mechanism and Side Reactions: The primary reaction pathway involves a direct nucleophilic addition to form the urea bond. A potential subsequent side reaction, analogous to allophanate formation, is the reaction of another isocyanate group with the N-H proton of the substituted urea linkage to form a biuret (B89757). tue.nl This reaction generally requires higher temperatures and introduces a cross-linking point in the polymer.
Research on Crosslinking Mechanisms in Polymeric Systems
The fundamental crosslinking reaction involves the formation of urethane linkages between the isocyanate (–NCO) groups of the diisocyanate and the hydroxyl (–OH) groups of a polyol. The structure and reactivity of the specific diisocyanate isomer play a crucial role in the resulting polymer network architecture and, consequently, its macroscopic properties.
In the case of this compound, the two isocyanate groups are situated at positions that are electronically and sterically distinct. The isocyanate group at the 2-position is ortho to the methyl group, while the group at the 5-position is meta to it. This asymmetry is expected to lead to differential reactivity of the two isocyanate groups.
Expected Reactivity Profile:
Steric Hindrance: The –NCO group at the 2-position is likely to experience greater steric hindrance from the adjacent methyl group compared to the –NCO group at the 5-position. This would suggest a lower reaction rate for the 2-position isocyanate group.
Electronic Effects: The methyl group is weakly electron-donating. This electronic effect can influence the electrophilicity of the carbon atom in the isocyanate group, thereby affecting its reactivity towards nucleophiles like hydroxyl groups.
This differential reactivity is a key factor in the progression of the crosslinking process. It is anticipated that the more reactive 5-position isocyanate group would preferentially react during the initial stages of polymerization, leading to the formation of linear or lightly branched prepolymers. As the reaction proceeds, particularly at elevated temperatures or with the use of catalysts, the less reactive 2-position isocyanate group would participate in further reactions, leading to the formation of a fully crosslinked, three-dimensional network.
The sequence of these reactions significantly influences the morphology of the resulting polymer. A significant difference in the reactivity of the two isocyanate groups can lead to a more ordered network structure, which can impact properties such as tensile strength, elasticity, and thermal stability. In contrast, if the reactivities were similar, a more random network would form.
While direct experimental data for this compound is lacking, studies on other asymmetric diisocyanates support this hypothesis of sequential reaction pathways. Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific crosslinking mechanisms of this compound and to understand how its unique substitution pattern influences the structure and properties of the resulting polymeric materials.
Reaction with Water and Carbon Dioxide Evolution
The reaction of tolylene diisocyanates with water is a critical aspect of polyurethane chemistry, particularly in the production of foams where this reaction serves as the primary source of the blowing agent, carbon dioxide. While specific research on This compound is limited, the fundamental reaction pathway is well-established for other TDI isomers and can be extrapolated to the 2,5-isomer.
The reaction proceeds through a multi-step mechanism:
Formation of Carbamic Acid: An isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate.
Decarboxylation: The carbamic acid spontaneously decomposes, releasing a molecule of carbon dioxide and forming a primary amine.
Urea Formation: The newly formed amine, being highly reactive, rapidly reacts with another isocyanate group to form a stable urea linkage.
The rate of this reaction is influenced by several factors, including temperature, the presence of catalysts, and the specific isomer of tolylene diisocyanate used. The differential reactivity of the isocyanate groups in this compound, as discussed in the previous section, would likely play a significant role in the kinetics of the reaction with water. It is plausible that the more accessible 5-position isocyanate group would react more readily with water than the sterically hindered 2-position group.
Mechanistic Understanding of Foaming Processes in Polyurethane Synthesis
The foaming process in polyurethane synthesis is a complex interplay of chemical reactions and physical phenomena. The evolution of carbon dioxide from the reaction of This compound with water provides the driving force for foam expansion. A successful foaming process requires a delicate balance between the "blowing" reaction (TDI-water) and the "gelling" reaction (TDI-polyol).
Nucleation and Growth: The process begins with the nucleation of small gas bubbles within the liquid polymerizing mixture. As the reaction proceeds and more CO2 is generated, these bubbles grow in size.
Viscosity Build-up: Simultaneously, the gelling reaction is occurring, leading to an increase in the viscosity of the mixture. This viscosity increase is crucial for trapping the evolving gas and stabilizing the foam structure.
Curing: As the polymerization continues, the matrix solidifies around the gas bubbles, resulting in a stable, cellular foam structure.
The timing of these events is critical. If the blowing reaction proceeds too quickly relative to the gelling reaction, the gas may escape before the polymer matrix has sufficient strength to contain it, leading to foam collapse. Conversely, if the gelling reaction is too fast, the foam may not expand fully, resulting in a dense material with a closed-cell structure.
The specific reactivity of the this compound isomer would influence this balance. The anticipated sequential reactivity of its isocyanate groups could potentially offer a wider processing window, allowing for a more controlled release of carbon dioxide and a gradual increase in viscosity. This could be advantageous in tailoring the final properties of the foam.
Control of Cellular Structure and Morphology in Foamed Materials
The cellular structure and morphology of a polyurethane foam, including cell size, cell size distribution, and the degree of cell openness, are critical determinants of its physical properties, such as density, thermal conductivity, and mechanical strength. These characteristics are controlled by a variety of factors during the foaming process:
Reaction Kinetics: As previously discussed, the relative rates of the blowing and gelling reactions are paramount. The use of specific catalysts can modulate these rates to achieve the desired foam structure.
Surfactants: Silicone-based surfactants are commonly used to stabilize the rising foam by reducing surface tension and preventing cell coalescence.
Processing Conditions: Parameters such as mixing speed, temperature, and pressure also have a significant impact on the final foam morphology.
The unique structure of This compound could potentially be leveraged to control foam morphology. The differential reactivity of its isocyanate groups might lead to a more controlled and uniform nucleation and growth of cells. For instance, the initial, more rapid reaction of the 5-position isocyanate could generate a fine and uniform dispersion of initial bubbles, while the subsequent, slower reaction of the 2-position isocyanate contributes to the strengthening of the cell walls during the later stages of foam rise and curing. This could theoretically lead to foams with a more uniform cell size distribution and improved mechanical properties. However, without specific experimental data, this remains a topic for future investigation.
Interfacial Polymerization Mechanisms with Water
Interfacial polymerization is a technique where polymerization occurs at the interface between two immiscible liquids. In the context of This compound and water, this would involve dissolving the diisocyanate in an organic solvent that is immiscible with water, and then bringing the two phases into contact.
The reaction mechanism at the interface would follow the same fundamental steps as the bulk reaction: formation of carbamic acid, decarboxylation to form an amine, and subsequent reaction of the amine with another isocyanate to form a polyurea. The polymer chain would grow at and near the interface, and the resulting polyurea would typically precipitate out as a solid film or powder.
This technique can be used to produce a variety of polymer morphologies, including microcapsules and hollow microspheres. For example, by emulsifying a solution of this compound in water and initiating polymerization at the surface of the droplets, it would be possible to form polyurea microcapsules. The thickness and permeability of the capsule walls could be controlled by adjusting the reaction conditions, such as the concentration of reactants, temperature, and stirring rate.
The asymmetric nature of this compound could introduce interesting complexities to the interfacial polymerization process. The orientation of the diisocyanate molecules at the interface and the differential reactivity of the two isocyanate groups could influence the microstructure and properties of the resulting polyurea membrane or microcapsules. Further research in this area could open up new possibilities for the application of this lesser-known TDI isomer in areas such as controlled release and encapsulation.
Oligomerization and Association Reactions of Tolylene Diisocyanates
In addition to their primary reactions with polyols and water, tolylene diisocyanates can undergo self-reaction to form oligomers. These reactions are of significant industrial importance as they can be used to modify the properties of the diisocyanate, for example, by increasing its functionality or reducing its vapor pressure. The most common oligomerization reactions are dimerization and trimerization. While the body of research on these reactions for This compound is sparse, the general mechanisms established for other TDI isomers can be applied to understand its potential behavior.
Dimerization and Trimerization Mechanisms (e.g., Uretdione and Isocyanurate Formation)
Dimerization (Uretdione Formation):
The dimerization of isocyanates leads to the formation of a four-membered ring structure known as a uretdione. This reaction is typically reversible and can be catalyzed by phosphines or other catalysts. The formation of the uretdione ring from two molecules of This compound would proceed through the [2+2] cycloaddition of the two isocyanate groups.
The stability of the resulting uretdione and the kinetics of its formation would be influenced by the substitution pattern on the aromatic ring. The steric hindrance around the isocyanate groups in the 2,5-isomer may affect the ease of dimerization compared to other TDI isomers. The formation of a uretdione from an asymmetric diisocyanate like this compound can result in several isomeric dimer structures, depending on the orientation of the molecules during the reaction.
Trimerization (Isocyanurate Formation):
The trimerization of isocyanates results in the formation of a highly stable, six-membered ring structure known as an isocyanurate. This reaction is often catalyzed by a variety of compounds, including tertiary amines, metal carboxylates, and alkoxides. The formation of an isocyanurate ring from three molecules of This compound would lead to a highly crosslinked structure with a high degree of thermal and chemical stability.
The mechanism of isocyanurate formation is more complex than that of dimerization and can proceed through several proposed pathways. One common mechanism involves the step-wise addition of isocyanate molecules, initiated by a nucleophilic catalyst. The catalyst first reacts with an isocyanate group to form an activated complex, which then reacts with a second isocyanate molecule, and so on, until the six-membered ring is formed and the catalyst is regenerated.
The presence of the methyl group and the specific positions of the isocyanate groups in this compound would be expected to influence the rate and selectivity of the trimerization reaction. The differential reactivity of the 2- and 5-position isocyanate groups could lead to a more controlled trimerization process.
The formation of these oligomers is a key aspect of the chemistry of tolylene diisocyanates. While specific data for the 2,5-isomer is not available, the established principles of dimerization and trimerization provide a solid foundation for predicting its behavior in these important self-reaction pathways. Further experimental and computational studies are needed to fully characterize the oligomerization of this compound and to explore the potential applications of the resulting uretdione and isocyanurate derivatives.
Formation of Allophanate and Biuret Linkages
The formation of allophanate and biuret linkages represents a key secondary reaction pathway in polyurethane chemistry, occurring after the initial formation of urethane and urea groups, respectively. These reactions involve the further reaction of isocyanate groups with the N-H protons of existing urethane or urea linkages. These subsequent reactions lead to branching and cross-linking within the polymer structure, significantly influencing the final properties of the material.
The reaction of an isocyanate group with a urethane group results in the formation of an allophanate linkage. tue.nlresearchgate.net This process is typically thermally driven, occurring at elevated temperatures, generally above 110-120°C, and is known to be reversible. researchgate.net The presence of catalysts can also facilitate this reaction. The formation of allophanates introduces a trifunctional branch point in the polymer chain, which can increase the cross-link density, leading to materials with higher hardness, improved thermal stability, and enhanced chemical resistance.
Similarly, a biuret linkage is formed when an isocyanate group reacts with a urea group. tue.nlwikipedia.org This reaction is also typically initiated at temperatures exceeding 120°C and is reversible. researchgate.net The formation of biuret linkages provides another mechanism for creating cross-links in polyurethane and polyurea networks. The resulting branched structure contributes to modifications in the mechanical and thermal properties of the polymer.
| Linkage Type | Reactants | Resulting Linkage | General Reaction Conditions |
| Allophanate | Isocyanate + Urethane | Allophanate | > 110-120°C, Reversible |
| Biuret | Isocyanate + Urea | Biuret | > 120°C, Reversible |
Impact of Oligomerization on Reactivity and Material Properties
Tolylene diisocyanates (TDI) can undergo self-polymerization, or oligomerization, to form dimers and trimers, which significantly alters the physicochemical properties of the isocyanate raw material and the final polymer. nih.govmdpi.com These reactions, primarily dimerization to form uretdiones and trimerization to form isocyanurates, are crucial in creating modified polyisocyanates with tailored reactivity and for introducing specific properties into the final material.
Dimerization: The dimerization of TDI leads to the formation of a four-membered ring structure known as a uretdione (or uretidinedione). poliuretanos.net This reaction is typically conducted at lower temperatures as the resulting dimer can be thermally unstable. poliuretanos.net Computational studies on TDI isomers have shown that the formation of the diazetidine-2,4-dione ring (uretdione) is an exothermic process. nih.govresearchgate.net The formation of uretdione rings from 2,4-TDI dimers has been calculated to have activation energies in the range of 93.3 to 124.7 kJ/mol in the gas phase. mdpi.com
Trimerization: The cyclotrimerization of three isocyanate molecules results in the formation of a highly stable, six-membered heterocyclic ring known as an isocyanurate. tue.nl This trimer structure imparts exceptional thermal stability to the polymer network. The mechanism for TDI cyclotrimerization has been studied, revealing that a two-step mechanism has significantly lower activation barriers compared to a one-step mechanism. mdpi.comresearchgate.net The presence of these rigid isocyanurate cross-links can substantially improve the hardness, rigidity, and thermal and chemical resistance of the resulting polyurethane materials. mdpi.com
The controlled oligomerization of TDI is a common industrial practice to produce polyisocyanates with higher functionality, lower vapor pressure, and tailored reactivity for specific applications in coatings, foams, and elastomers.
| Reaction | Product | Activation Energy (Gas Phase) | Key Impact on Properties |
| Dimerization | Uretdione (Diazetidine-2,4-dione) | ~94.4 kJ/mol (for a 2,4-TDI dimer) mdpi.comresearchgate.net | Introduces cross-linking, can be thermally reversible |
| Trimerization (One-Step) | Isocyanurate | ~149.0 kJ/mol mdpi.comresearchgate.net | High thermal and chemical resistance, increased hardness |
| Trimerization (Two-Step) | Isocyanurate | TS1: ~94.7 kJ/mol, TS2: ~60.5 kJ/mol mdpi.comresearchgate.net | High thermal and chemical resistance, increased hardness |
Reactions with Carboxylic Acids and Other Active Hydrogen Compounds
The high reactivity of the isocyanate group is defined by its susceptibility to nucleophilic attack by compounds containing active hydrogen atoms. researchgate.net This reactivity is the foundation of polyurethane chemistry and extends to a variety of nucleophiles beyond alcohols.
Reactions with Carboxylic Acids: The reaction between an isocyanate and a carboxylic acid is complex and can proceed via different pathways. A primary route involves the formation of an unstable mixed carbamic-carboxylic anhydride. poliuretanos.net This intermediate readily undergoes decarboxylation to yield an amide and carbon dioxide gas. researchgate.netresearchgate.net This reaction is a known method for forming amide bonds without the typical condensation reaction conditions. nih.govacs.org An alternative mechanism suggests the formation of an N-carboxylated anhydride (NCA), which subsequently reacts and decomposes to produce an amine and CO2; the amine can then react with another isocyanate to form a urea. researchgate.net
Reactions with Other Active Hydrogen Compounds:
Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which rapidly decomposes to a primary amine and carbon dioxide. wikipedia.orgisca.in The newly formed amine is highly reactive toward isocyanates and will immediately react with another isocyanate molecule to form a disubstituted urea. isca.in This reaction is fundamental in the production of polyurethane foams, where the liberated carbon dioxide acts as the blowing agent. wikipedia.org
Alcohols: The reaction of isocyanates with alcohols is the cornerstone of polyurethane synthesis, yielding the characteristic urethane (or carbamate) linkage. wikipedia.orgebrary.net The rate of this reaction is influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary alcohols. researchgate.net
Amines: Isocyanates react very rapidly with primary and secondary amines to form substituted ureas. wikipedia.orgisca.in This reaction is generally much faster than the corresponding reaction with alcohols or water. diva-portal.org Diamines are frequently used as chain extenders in polyurethane and polyurea systems to build molecular weight and impart specific properties.
Polymerization Science and Advanced Polymeric Systems Utilizing Tolylene Diisocyanates
Homopolymerization and Copolymerization Strategies
Synthesis of Linear Polyurethanes and Polyureas
The synthesis of linear polyurethanes and polyureas utilizing tolylene 2,5-diisocyanate follows established principles of step-growth polymerization. The fundamental reaction involves the addition of a diol or a diamine to the diisocyanate, leading to the formation of urethane (B1682113) or urea (B33335) linkages, respectively.
Linear polyurethanes are synthesized through the polyaddition reaction of this compound with a variety of diols. The process is typically carried out in solution to manage viscosity and reaction temperature. The choice of diol significantly influences the properties of the final polymer. For instance, using a flexible, long-chain diol will result in a more elastomeric polyurethane. The reaction proceeds via the nucleophilic attack of the hydroxyl groups of the diol on the isocyanate groups of the diisocyanate.
Similarly, linear polyureas are formed by the reaction of this compound with diamines. rsc.org This reaction is generally faster than the reaction with diols and often does not require a catalyst. rsc.org The properties of the resulting polyurea are dependent on the structure of the diamine used. Aromatic diamines tend to produce more rigid polymers, while aliphatic diamines lead to more flexible materials. The synthesis of linear polyureas can be achieved through polycondensation of a diamine with the diisocyanate. tandfonline.com
A common approach for the synthesis of both linear polyurethanes and polyureas is the prepolymer method. In this two-step process, an excess of the diisocyanate is first reacted with a polyol to create a prepolymer with terminal isocyanate groups. This prepolymer is then reacted with a chain extender, which can be a diol or a diamine, to form the final high molecular weight polymer. aidic.it This method allows for better control over the polymer structure and properties.
Table 1: Reactants for Linear Polyurethane and Polyurea Synthesis
| Polymer Type | Monomer 1 | Monomer 2 | Resulting Linkage |
| Polyurethane | This compound | Diol | Urethane |
| Polyurea | This compound | Diamine | Urea |
Creation of Crosslinked Polyurethane and Polyurea Networks
Crosslinked polyurethane and polyurea networks based on this compound are created by introducing branching points into the polymer structure. This can be achieved by using monomers with a functionality greater than two or by secondary reactions of the urethane or urea groups. These networks exhibit enhanced thermal and mechanical properties compared to their linear counterparts.
One method to create crosslinked polyurethane networks is to use a polyol with a functionality greater than two, such as a triol or a polyether polyol with multiple hydroxyl groups. When reacted with this compound, these polyols lead to the formation of a three-dimensional network structure. The degree of crosslinking can be controlled by the functionality and concentration of the polyol.
Another strategy for crosslinking is the cyclotrimerization of the isocyanate groups of this compound to form isocyanurate rings. This reaction is typically catalyzed and results in a highly crosslinked and thermally stable network. This method is particularly useful for creating rigid polyurethane-isocyanurate foams and coatings.
For polyurea networks, crosslinking can be introduced by using polyamines with more than two amine groups. The reaction of these polyamines with this compound leads to the formation of a crosslinked polyurea network. The properties of the network can be tailored by the choice of the polyamine. Additionally, allophanate (B1242929) and biuret (B89757) linkages can be formed through the reaction of excess isocyanate with urethane and urea groups, respectively, introducing further crosslinking into the polymer network.
Table 2: Methods for Creating Crosslinked Networks
| Polymer Type | Crosslinking Method | Key Reactant/Reaction |
| Polyurethane | High-functionality polyols | Triols, polyether polyols |
| Polyurethane | Isocyanurate formation | Cyclotrimerization of isocyanate groups |
| Polyurea | High-functionality polyamines | Polyamines with >2 amine groups |
| Both | Allophanate/Biuret formation | Reaction of excess isocyanate with urethane/urea groups |
Block Copolymerization with Tolylene Diisocyanate Segments
Block copolymers containing segments derived from this compound are synthesized to combine the desirable properties of different polymer blocks into a single material. These copolymers can exhibit unique morphologies and properties due to the microphase separation of the different blocks.
A common method for synthesizing block copolymers with tolylene diisocyanate segments is to first prepare a macroinitiator, which is a polymer chain with a reactive end group. This macroinitiator can then initiate the polymerization of another monomer, or it can be reacted with this compound and a chain extender to form a block copolymer.
For example, a hydroxyl-terminated polymer, such as poly(ethylene glycol) or a polyester (B1180765) polyol, can be used as a macrodiol. This macrodiol is reacted with an excess of this compound to form a prepolymer with isocyanate end groups. This prepolymer can then be chain-extended with a diol or diamine to create an ABA-type triblock copolymer, where the A blocks are derived from the macrodiol and the B block is a polyurethane or polyurea segment containing tolylene diisocyanate.
Alternatively, living polymerization techniques, such as atom transfer radical polymerization (ATRP), can be used to synthesize well-defined block copolymers. A polymer with a terminal functional group that can initiate ATRP can be prepared and then used to polymerize a vinyl monomer, resulting in a block copolymer. The polyurethane or polyurea segment containing tolylene diisocyanate can be incorporated as one of the blocks in this manner.
Catalysis in Tolylene Diisocyanate-Based Polymerization
Development of Novel Organometallic Catalysts
The development of novel organometallic catalysts is crucial for controlling the polymerization reactions of this compound, influencing reaction rates, selectivity, and the properties of the final polymers. While traditional tin-based catalysts like dibutyltin (B87310) dilaurate have been widely used, there is a growing interest in developing more environmentally friendly and less toxic alternatives.
Research in this area has explored a range of organometallic compounds as potential catalysts. These include catalysts based on bismuth, zinc, and zirconium. These metals are often used in the form of carboxylates or acetylacetonates (B15086760) to enhance their solubility and catalytic activity in the polymerization medium. The catalytic activity of these compounds is influenced by the nature of the metal center and the ligands.
For instance, bismuth-based catalysts have shown promise as effective catalysts for the urethane reaction, with activities that can be comparable to tin-based catalysts under certain conditions. Zinc compounds are also being investigated for their catalytic potential in polyurethane synthesis. The mechanism of catalysis by these organometallic compounds generally involves the coordination of the isocyanate and/or the hydroxyl group to the metal center, which activates them for the reaction.
The development of these novel catalysts also aims to provide better control over the selectivity of the isocyanate reactions. For example, some catalysts may preferentially promote the reaction of isocyanates with hydroxyl groups over their reaction with water, which is important in applications where foaming is not desired.
Table 3: Examples of Organometallic Catalyst Classes for Polyurethane Synthesis
| Metal | Typical Ligands | Potential Advantages |
| Bismuth | Carboxylates | Low toxicity, high activity |
| Zinc | Carboxylates, Acetylacetonates | Low toxicity, tunable activity |
| Zirconium | Acetylacetonates | High thermal stability |
Research on Organocatalysis and Metal-Free Catalytic Systems
In response to the environmental and health concerns associated with some organometallic catalysts, there has been significant research into the development of organocatalysts and metal-free catalytic systems for tolylene diisocyanate-based polymerization. rsc.orgresearchgate.net These systems offer the advantage of producing polymers with low or no metal contamination. acs.org
Organocatalysts for polyurethane synthesis can be broadly classified into basic and acidic catalysts. Basic organocatalysts include tertiary amines, amidines, and guanidines. acs.org These catalysts function by activating the hydroxyl group of the alcohol through hydrogen bonding, making it more nucleophilic and facilitating its attack on the isocyanate group. The catalytic activity of these bases depends on their steric hindrance and basicity.
Acidic organocatalysts, on the other hand, activate the isocyanate group by protonation or hydrogen bonding, making it more electrophilic. Examples of acidic organocatalysts include sulfonic acids and phosphonium (B103445) salts.
Recent research has also focused on the use of N-heterocyclic carbenes (NHCs) as highly active organocatalysts for polyurethane synthesis. acs.org NHCs are strong nucleophiles that can activate alcohols for the reaction with isocyanates.
Metal-free catalytic systems can also involve the use of synergistic combinations of organocatalysts. For example, a combination of a Lewis base and a Lewis acid can be used to activate both the alcohol and the isocyanate simultaneously, leading to a significant enhancement in the reaction rate. The development of these metal-free systems is a key area of research for the sustainable production of polyurethanes. acs.org
Mechanisms of Catalyst Action and Selectivity Control
The synthesis of polyurethanes from tolylene diisocyanate (TDI) and polyols is a reaction that can be significantly accelerated by catalysts. The mechanism of these catalysts is crucial for controlling the reaction rate and, importantly, the selectivity of the process. Catalysis of isocyanate reactions is a selective process where urethane formation is generally preferred over side reactions such as the formation of urea (from reaction with water), allophanate, or biuret.
Catalysts used in TDI-based polyurethane systems typically fall into two main categories: tertiary amines and organometallic compounds.
Tertiary Amines: These function as Lewis bases. Their mechanism involves activating the hydroxyl groups of the polyol, facilitating proton transfer and making the polyol oxygen more nucleophilic and ready to attack the isocyanate group. The strength of an amine catalyst increases with its basicity and the accessibility of the nitrogen's lone pair of electrons.
Organometallic Compounds: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are common and act as Lewis acids. The proposed mechanism involves the polarization of the carbonyl group in the isocyanate by the metal, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydroxyl group.
Selectivity is a critical aspect of catalysis in TDI polymerization. A primary challenge is the reaction of isocyanate with residual water, which produces an amine and carbon dioxide, leading to urea linkages and potential foaming. A key goal is to selectively catalyze the isocyanate-polyol reaction over the isocyanate-water reaction. The selectivity of a metal catalyst can be influenced by the metal type, the steric hindrance of its alkyl groups, and its associated ligands. For instance, certain zirconium complexes have been shown to provide faster cure times than DBTDL at lower metal concentrations, indicating a different level of activity and potential selectivity.
Furthermore, selectivity also pertains to the differential reactivity of the isocyanate groups on the TDI molecule itself. In the commonly used 2,4-TDI, the isocyanate group at the para-position (position 4) is significantly more reactive than the group at the ortho-position (position 2) due to steric hindrance from the adjacent methyl group. While achieving perfect selectivity is difficult under common conditions, this inherent reactivity difference is a key factor in the polymerization process.
Microstructure and Morphological Control in Tolylene Diisocyanate-Based Polymers
The remarkable versatility of polyurethane materials derived from tolylene diisocyanate stems from their unique microphase-separated morphology. This structure arises from the thermodynamic incompatibility between the chemically distinct hard and soft segments that make up the polymer chain.
Hard Segments (HS): Formed from the reaction of TDI with a low-molecular-weight chain extender (e.g., a diol or diamine). These segments are rigid and polar.
Soft Segments (SS): Comprised of long, flexible polyol chains (e.g., polyether or polyester). These segments are non-polar and have a low glass transition temperature (Tg).
This incompatibility drives the hard segments to aggregate into ordered, rigid domains that are phase-separated from the flexible, amorphous soft segment matrix. These hard domains act as physical crosslinks, imparting mechanical strength and elastomeric properties to the material.
Microphase separation is the cornerstone of polyurethane properties. The extent and perfection of this separation are influenced by several factors, including the chemical structure of the TDI isomer. The symmetry of the diisocyanate molecule plays a significant role. For example, the symmetric 2,6-TDI isomer allows for more efficient packing of the hard segments compared to the asymmetric 2,4-TDI isomer.
This enhanced packing leads to stronger inter-urethane hydrogen bonding within the hard domains. Studies have shown that increasing the content of the symmetric 2,6-TDI isomer in polyurethane foams enhances the level of bidentate hydrogen bonding. vt.edu This, in turn, promotes a higher degree of phase separation, which can be observed experimentally as a decrease in the soft segment's glass transition temperature (Tg). vt.edu A lower soft segment Tg indicates that the soft phase is purer and less mixed with hard segment components, signifying more perfect microphase separation. vt.edu Due to their lower symmetry, TDI and isophorone (B1672270) diisocyanate (IPDI) molecules can lead to reduced aggregation of hard segments. mdpi.com
The aggregation of hard segments leads to the development of ordered, semi-crystalline domains within the amorphous soft segment matrix. The degree of crystallinity in these hard domains is highly dependent on the structure of the diisocyanate and the ability of the polymer chains to pack efficiently.
The symmetry of the TDI isomer is a critical factor. The more symmetric 2,6-TDI promotes better ordering and packing of the hard segments, which can enhance the crystallinity of the hard domains. vt.edu Conversely, the asymmetry of 2,4-TDI can disrupt this packing, leading to less ordered or even amorphous hard domains. mdpi.com Polyurethane urea copolymers based on TDI isomeric mixtures have been found to exhibit less crystalline hard segments compared to those made with more symmetric diisocyanates. nih.gov The soft segments typically form the continuous amorphous phase, which provides the material with its flexibility and elasticity. The development of these distinct domains governs the final thermal and mechanical properties of the polymer.
Engineering the polymer architecture at the nanoscale offers a powerful method for tailoring the properties of TDI-based materials. This can be achieved by controlling the self-assembly of the block copolymers or by incorporating nanoscale fillers to create polymer nanocomposites.
One approach involves embedding nanoparticles, such as nanosilica or titanium dioxide, within the polyurethane matrix. For these mixed matrix membranes (MMMs) to be effective, the nanoparticles must be homogeneously dispersed to avoid aggregation, which can be detrimental to performance. Surface functionalization of the nanoparticles with organic ligands or even diisocyanates can improve their dispersion and interfacial adhesion with the polymer matrix.
By manipulating polymer properties at the nanoscale, it is possible to significantly enhance performance characteristics. Nanoscale patterning techniques and the incorporation of stimuli-responsive polymers that alter their properties based on external factors like temperature or pH are advanced strategies for creating functional materials. These methods allow for the creation of nanostructured surfaces with controlled wettability, adhesion, and optical properties.
Synthesis of Specialty Polyurethane Materials and Composites
The fundamental principles of TDI polymerization and morphology control allow for the synthesis of specialty polyurethanes with precisely defined properties, particularly elastomers.
The mechanical properties of TDI-based polyurethane elastomers can be precisely tailored by controlling several key formulation and structural parameters. The relationship between the microphase-separated structure and the macroscopic mechanical response is direct and predictable.
Effect of Isomer Structure: The choice of TDI isomer has a profound impact. Increasing the content of the symmetric 2,6-TDI isomer has been shown to systematically increase both the tensile strength and modulus of elastomers. vt.edu This is attributed to the enhanced "stiffness" of the hard domains formed by the more orderly packing of the 2,6-TDI units, leading to better phase separation and stronger physical crosslinking. vt.eduresearchgate.net
Effect of Hard Segment Content: The hard segment (HS) content is a primary determinant of an elastomer's mechanical properties. researchgate.netneliti.com Increasing the HS concentration generally leads to a higher Young's modulus, greater hardness, and increased tensile strength, as the volume fraction of the reinforcing hard domains increases. neliti.com However, there is often an optimal HS content for maximum toughness, typically in the intermediate range of 40-50%. neliti.com
Effect of Formulation Parameters: The mechanical performance can be optimized by adjusting synthesis variables. rsc.org An in-depth study using response surface methodology identified the optimal conditions for achieving maximum tensile strength and elongation at break in a TDI-based polyurethane. rsc.org The NCO/OH ratio, chain extension coefficient, and curing temperature were all found to have a significant interactive effect on the final properties. rsc.org This demonstrates that the mechanical response is not only dependent on the constituent components but also on the precise stoichiometry and curing conditions used during synthesis.
The data below illustrates the tunability of these elastomers.
Table 1: Effect of TDI Isomer Ratio on Polyurethane Foam Properties
| TDI Isomer Ratio (2,4 / 2,6) | Soft Segment Tg (°C) | Relative Rubbery Storage Modulus | Degree of Phase Separation |
|---|---|---|---|
| 100 / 0 | Higher | Lower | Less Perfect |
| 80 / 20 | Intermediate | Intermediate | Intermediate |
| 65 / 35 | Lower | Highest | More Perfect |
Data synthesized from findings presented in VTechWorks. vt.edu
Table 2: Optimized Mechanical Performance of a TDI-Based Elastomer
| Property | Optimized Value | Corresponding Formulation Factor |
|---|---|---|
| Tensile Strength | 14.67 MPa | High NCO/OH Ratio, High Chain Extension |
| Elongation at Break | 1160% | Intermediate Curing Temperature |
Data from an optimization study using response surface methodology. rsc.org
Rigid and Flexible Foams with Controlled Porosity and Density
The utility of tolylene diisocyanate (TDI) in the production of polyurethane foams is well-established, with the majority of applications utilizing an 80:20 mixture of 2,4-TDI and 2,6-TDI isomers. Current time information in Brunswick County, US.wikipedia.org The specific isomer used, however, has a profound impact on the resulting foam's morphology and mechanical properties. The investigation into pure isomers, such as this compound, offers insights into creating foams with precisely controlled characteristics.
The structure of the diisocyanate isomer is a critical determinant of the hard segment packing and the degree of microphase separation in polyurethane foams. vt.edu Symmetrical isomers, like 2,6-TDI, facilitate more efficient packing of the hard segments, which are formed through the reaction of the isocyanate with a chain extender. This ordered arrangement enhances the perfection of microphase separation and increases the level of hydrogen bonding within the hard domains. vt.edu
Conversely, asymmetrical isomers, such as the commercially dominant 2,4-TDI and the less common 2,5-TDI, introduce irregularity into the polymer backbone. This asymmetry disrupts the packing of the hard segments, leading to a less ordered morphology. vt.edu In the case of this compound, the isocyanate groups are located at the 2 and 5 positions relative to the methyl group on the benzene (B151609) ring. This arrangement, much like in 2,4-TDI, results in two NCO groups with different reactivities, which can influence the polymerization kinetics and the final polymer structure. The steric hindrance around the NCO group at the 2-position, adjacent to the methyl group, can reduce its reactivity compared to the NCO group at the 5-position.
This structural irregularity in 2,5-TDI-based polyurethanes is expected to hinder the formation of highly crystalline hard domains, which would favor the creation of flexible foams. By controlling the degree of this structural disruption, it is possible to tailor the balance between rigid and flexible properties. For instance, blending 2,5-TDI with more symmetrical isocyanates could provide a mechanism for fine-tuning the foam's modulus and resilience.
The control of porosity and density in these foams is intrinsically linked to the polymerization and blowing reactions. The use of an asymmetrical isomer like 2,5-TDI can influence the viscosity of the reacting mixture. techscience.cn This, in turn, affects bubble nucleation and growth during the foaming process, thereby allowing for control over the final cell structure, porosity, and density of the foam. ijert.orgmdpi.com
Table 1: Predicted Influence of TDI Isomer Structure on Polyurethane Foam Properties ```html
| TDI Isomer | Symmetry | Expected Hard Segment Packing Efficiency | Predicted Dominant Foam Type | Anticipated Porosity Control Mechanism |
|---|---|---|---|---|
| 2,6-TDI | Symmetric | High | More Rigid | Uniform cell nucleation due to ordered polymerization |
| 2,4-TDI | Asymmetric | Moderate-Low | Flexible | Irregular cell structure due to differential reactivity |
| This compound | Asymmetric | Low | Highly Flexible | Potential for fine-tuned cell size via viscosity control during polymerization |
*Note: Properties for this compound are predicted based on established principles of TDI isomer chemistry.*
Coatings, Adhesives, and Sealants with Enhanced Performance
Tolylene diisocyanates are foundational components in the formulation of high-performance coatings, adhesives, and sealants due to the durable urethane linkages they form. mdpi.compolysynthesis.auThe choice of isomer, including this compound, can significantly alter the performance characteristics of these materials, such as curing time, adhesion strength, and chemical resistance.
The performance of a polyurethane coating or adhesive is heavily dependent on the cross-link density and the morphology of the cured polymer network. In formulations using this compound, the differential reactivity of the NCO groups at the 2- and 5-positions can be leveraged to control the curing profile. The initial, more rapid reaction of the 5-position NCO group can build initial viscosity and green strength, while the slower reaction of the sterically hindered 2-position NCO group allows for a longer pot life and better substrate wetting before final curing. This two-stage reactivity can lead to enhanced adhesion and a more uniform, stress-free film.
Furthermore, the asymmetrical structure of 2,5-TDI disrupts the formation of crystalline domains in the cured polymer. vt.eduWhile high crystallinity can enhance hardness, it can also lead to brittleness. nih.govBy incorporating 2,5-TDI, formulations for coatings, adhesives, and sealants can achieve a superior balance of properties:
Flexibility and Toughness: The irregular polymer chains formed from 2,5-TDI can lead to materials with higher elongation and impact resistance, which is crucial for applications on substrates that experience thermal cycling or mechanical vibration.
researchgate.net* Adhesion to Diverse Substrates: The enhanced flexibility and potential for controlled curing can improve the adhesive's ability to bond to a wider range of materials, including plastics and metals.
polysynthesis.au* Chemical Resistance: The stable urethane and urea linkages provide inherent resistance to oils, solvents, and other chemicals. The specific cross-link density achievable with 2,5-TDI can be optimized to enhance resistance to specific chemical environments.
researchgate.netxometry.com
Research on polyurethane systems has shown that modifying the isocyanate component is a key strategy for achieving desired performance metrics. For example, two-component polyurethane coatings based on TDI and epoxy polyols have demonstrated rapid drying times and good gloss levels. mdpi.comThe stoichiometry, specifically the NCO/OH ratio, is a critical parameter that must be optimized to balance hardness and flexibility, preventing brittleness from excess NCO or insufficient curing. mdpi.comnih.govThe unique geometry of 2,5-TDI would necessitate specific formulation adjustments to achieve this optimal balance, potentially yielding coatings and adhesives with a unique performance profile.
Thermoset and Thermoplastic Polyurethane Development
The structural dichotomy between thermoset and thermoplastic polyurethanes is largely dictated by the nature of the diisocyanate and the overall formulation, particularly the degree of cross-linking. researchgate.netgoogle.comThis compound, due to its distinct molecular geometry, offers unique possibilities in the development of both types of materials.
Thermoplastic Polyurethanes (TPUs):
TPUs are linear, segmented block copolymers characterized by alternating soft and hard segments. nih.govresearchgate.netThe hard segments, formed from the diisocyanate and a chain extender, provide the material's strength and high-temperature performance, while the soft segments, typically a long-chain polyol, impart flexibility and elastomeric properties. researchgate.netThe development of high-performance TPUs relies on the microphase separation of these segments.
The use of an asymmetrical isomer like 2,5-TDI would strongly influence the morphology of the hard segments. Symmetrical diisocyanates tend to form highly ordered, crystalline hard domains that act as physical cross-links. The irregularity of 2,5-TDI would disrupt this crystalline packing, leading to more amorphous hard domains. This has several implications for TPU properties:
Lower Softening Temperatures: TPUs based on 2,5-TDI may exhibit lower melting or softening temperatures compared to those based on symmetrical isomers, which could be advantageous for processing.
Enhanced Flexibility and Elasticity: The reduced crystallinity in the hard segments can lead to greater flexibility and a lower modulus.
Improved Transparency: The lack of significant crystallinity can reduce light scattering, potentially enabling the creation of highly transparent TPUs.
researchgate.netThermoset Polyurethanes:
Thermoset polyurethanes are created by forming a chemically cross-linked, three-dimensional network. This is typically achieved by using polyols with a functionality greater than two or by introducing cross-linking agents. The structure of the diisocyanate remains a crucial factor.
In a thermoset system, the asymmetry of 2,5-TDI would influence the geometry of the cross-linked network. The resulting network may be less rigid and more resilient compared to one formed from a symmetrical diisocyanate, which would create more regular, tightly packed cross-links. This could be beneficial for applications requiring high impact resistance and toughness, such as in certain elastomers and structural adhesives. researchgate.netresearchgate.netThe differential reactivity of the NCO groups in 2,5-TDI could also be used to control the curing process of the thermoset, allowing for a more controlled build-up of the network structure.
Integration into High-Performance Composites
In high-performance composites, the polymer matrix serves to transfer stress between the reinforcing fibers (such as glass or carbon fibers) and to protect them from environmental damage. Polyurethanes are attractive as matrix materials due to their toughness, durability, and adhesive properties. The integration of this compound into the polymer matrix offers a theoretical pathway to developing composites with tailored mechanical properties.
The performance of a fiber-reinforced composite is highly dependent on the interfacial adhesion between the fiber and the matrix. A polyurethane matrix based on 2,5-TDI could enhance this adhesion. The isocyanate groups are highly reactive and can form covalent bonds with functional groups present on the surface of treated fibers, creating a strong interface. The flexibility imparted by the asymmetrical structure of 2,5-TDI could also be advantageous, as it may help to dissipate stress at the fiber-matrix interface, thereby increasing the composite's overall toughness and resistance to delamination.
The mechanical properties of the polyurethane matrix itself are critical. Research has demonstrated that the tensile strength and modulus of composites are directly related to the properties of the polymer matrix. By utilizing 2,5-TDI, it is possible to formulate a matrix with a specific balance of stiffness and toughness.
Toughness and Impact Resistance: A matrix with higher flexibility and elongation, derived from the amorphous network formed by 2,5-TDI, could significantly improve the impact resistance of the composite. This is a critical property for applications in the automotive and aerospace sectors.
Control over Curing and Viscosity: The differential reactivity of 2,5-TDI's isocyanate groups could be used to control the viscosity of the resin during composite manufacturing processes like resin transfer molding (RTM) or pultrusion. A controlled viscosity profile ensures complete fiber wet-out, minimizing voids and maximizing the mechanical performance of the final part.
While direct experimental data on the use of this compound in composites is not widely available, the principles of polyurethane chemistry suggest it is a promising candidate for developing advanced composite matrices. Further research would be needed to fully characterize the performance of such systems.
**Table 2: Potential Effects of 2,5-TDI on Composite Matrix Properties**
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Property Governing Factor Related to 2,5-TDI Anticipated Effect on Composite Performance Interfacial Adhesion High reactivity of NCO groups Improved stress transfer from matrix to fiber Matrix Toughness Asymmetric structure leading to an amorphous network Enhanced impact resistance and reduced delamination Processing Viscosity Differential reactivity of NCO groups Better fiber wet-out and reduced void content Thermal Stability Aromatic backbone and cross-link density Comparable to other aromatic isocyanate-based systems
Note: The effects described are projected based on the chemical structure of this compound and established principles of composite science.
Analytical and Characterization Methodologies in Tolylene Diisocyanate Research
Spectroscopic Techniques for Reaction Monitoring and Product Characterization
Spectroscopic methods are indispensable for the qualitative and quantitative analysis of Tolylene 2,5-diisocyanate, providing insights into its functional groups, molecular structure, and reaction kinetics.
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule. The isocyanate group (-N=C=O) of tolylene diisocyanates exhibits a strong and characteristic absorption band in the IR spectrum.
A defining feature in the infrared spectrum of isocyanates is the strong absorption peak corresponding to the asymmetric stretching vibration of the N=C=O group, which typically appears in the region of 2250-2280 cm⁻¹. cdnsciencepub.com This band is often used for the identification and quantification of isocyanates. researchgate.net Conversely, the symmetric stretching of the isocyanate group results in a weak IR absorption but a strong signal in the Raman spectrum. cdnsciencepub.com This complementarity makes the combined use of both techniques highly effective for a comprehensive vibrational analysis.
In the context of this compound, the spectra would also feature bands characteristic of the aromatic ring and the methyl group. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. The presence of the methyl group would be indicated by C-H stretching and bending vibrations. researchgate.netscispace.com
During polymerization reactions, such as the formation of polyurethanes, IR spectroscopy is instrumental in monitoring the disappearance of the isocyanate band and the concurrent appearance of urethane (B1682113) linkage bands (e.g., N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹). researchgate.net
Table 1: Characteristic Vibrational Frequencies for Tolylene Diisocyanate Analysis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Infrared (Strong) / Raman (Weak) |
| Isocyanate (-N=C=O) | Symmetric Stretch | ~1450 | Raman (Strong) / Infrared (Weak) |
| Aromatic C-H | Stretch | > 3000 | Infrared & Raman |
| Aromatic C=C | Stretch | 1400 - 1600 | Infrared & Raman |
| Urethane N-H | Stretch | ~3300 | Infrared |
| Urethane C=O | Stretch | ~1700 | Infrared |
This table provides typical wavenumber ranges. Actual values can vary based on the specific molecular environment and isomeric form.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and differentiation between isomers. thermofisher.com
In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on their position relative to the two isocyanate groups and the methyl group, providing a unique fingerprint for the 2,5-isomer. spectrabase.com The integration of the signals also provides a quantitative measure of the number of protons in each environment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemicalbook.com The carbon atom of the isocyanate group has a characteristic chemical shift. The chemical shifts of the aromatic carbons are influenced by the positions of the isocyanate and methyl substituents, allowing for the differentiation of this compound from other isomers like the 2,4- and 2,6-TDI. chemicalbook.com NMR is also a powerful tool for analyzing the structure of polyurethane polymers derived from TDIs, helping to understand the sequence of monomer units and the nature of the end groups. researchgate.net While NMR is a powerful tool for structural elucidation, its relatively low sensitivity compared to other techniques can be a limitation for trace analysis. mdpi.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to electronic transitions within the benzene ring and the isocyanate groups. For instance, UV-Vis spectroscopy has been used to characterize 2,4-TDI, showing distinct absorption peaks. nih.gov
This technique is particularly useful for quantitative analysis and for monitoring the kinetics of reactions involving TDIs. By following the change in absorbance at a specific wavelength over time, the rate of reaction can be determined. ugent.be For example, the reaction of an isocyanate with an alcohol to form a urethane can be monitored by observing the decrease in the absorbance of the isocyanate. researchgate.net
However, the UV-Vis spectra of different TDI isomers can be quite similar, which may present challenges for selective quantification in mixtures without prior separation. rsc.org The sensitivity of UV-Vis spectroscopy for isocyanate determination is generally considered to be lower than that of chromatographic methods coupled with more selective detectors. rsc.org A patent describes the use of UV detection at wavelengths between 220 nm and 237 nm for the analysis of toluene (B28343) diisocyanate. google.com
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating complex mixtures and for the precise quantification of this compound, its isomers, and related byproducts.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like tolylene diisocyanates. In GC, the sample is vaporized and transported by an inert gas through a column that separates the components based on their boiling points and interactions with the column's stationary phase. iaeg.com A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. google.com
GC is widely used for the quality control of TDI, allowing for the determination of purity and the quantification of isomers. scribd.com A draft Indian standard outlines a GC method for determining the purity of toluene diisocyanate and the isomer ratio of 2,4-TDI to 2,6-TDI. iaeg.com Specific GC methods have been developed to quantify the 2,4 and 2,6 isomers of TDI with high accuracy. scribd.com Furthermore, GC can be employed to detect and quantify volatile byproducts and impurities that may be present in technical grade TDI. iteh.ai The use of capillary columns in GC provides high resolution, enabling the separation of closely related compounds. google.com
Table 2: Example of a Gas Chromatography Method for TDI Analysis
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl methylpolysiloxane) iaeg.com |
| Injector Temperature | 180°C google.com |
| Oven Temperature Program | Initial hold at 100°C, then ramp to 220°C google.com |
| Detector | Flame Ionization Detector (FID) google.com or Mass Spectrometer (MS) |
| Carrier Gas | Nitrogen google.com or Helium |
This table presents a generalized set of conditions. Specific parameters may vary depending on the exact application and instrumentation.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of isocyanates, HPLC is often the method of choice, particularly for monitoring their presence in various matrices. who.int
In many HPLC methods for isocyanates, a derivatization step is employed to convert the highly reactive isocyanates into more stable and easily detectable derivatives. epa.gov This approach enhances the selectivity and sensitivity of the analysis. The derivatized isocyanates are then separated on a reversed-phase column and detected using a UV or fluorescence detector. rsc.org
HPLC methods have been developed for the determination of toluenediamines (TDA), which are the hydrolysis products of TDIs, in biological samples. nih.gov These methods often involve extraction and cleanup steps prior to HPLC analysis with electrochemical or UV detection. cdc.gov A patent has been filed for an HPLC method to measure low levels of free TDI in polyurethane prepolymers using UV detection. google.com The separation is typically achieved on a C8 or C18 reversed-phase column. epa.gov
Mass Spectrometry Applications in Mechanistic and Degradation Studies
Mass spectrometry (MS) is a powerful tool for identifying the molecular species involved in the complex reactions and degradation pathways of TDI-based polymers. nih.gov Its high sensitivity and ability to determine molecular weights and structures of intermediates and final products are invaluable in this field. nih.gov
The polymerization of tolylene diisocyanate with polyols to form polyurethanes involves a series of reaction intermediates. Mass spectrometry, particularly when coupled with techniques like High-Performance Liquid Chromatography (HPLC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), allows for the precise identification of these transient species. nih.govresearchgate.net
Studies have utilized these methods to monitor the polyaddition reactions of TDI with various compounds, including ethylene (B1197577) glycol and water. researchgate.netresearchgate.net For instance, MALDI Time-of-Flight (TOF) MS has been successfully employed to track the time-dependent changes in polymer composition during the reaction of TDI and ethylene glycol. researchgate.net This allows for the identification of various polymer adducts with different end-functional groups. researchgate.net
In the reaction of TDI with water, MALDI-MS has been used to identify three primary types of polymer adduct series: diisocyanate, monoamino, and diamino series. researchgate.net The ability to monitor the evolution of these series over time provides critical insights into the reaction kinetics and mechanism. researchgate.net Furthermore, research has shown that glutathione (B108866) can react with TDI vapor to form S-linked bis(GSH)-TDI and mono(GSH)-TDI conjugates, which were characterized using HPLC/MS/MS. nih.gov
Key Reaction Intermediates of Tolylene Diisocyanate Identified by Mass Spectrometry:
| Intermediate Type | Description | Analytical Technique |
| Diisocyanate Adducts | Polymers terminated with isocyanate groups at both ends. | MALDI-TOF-MS researchgate.net |
| Monoamino Adducts | Polymers with one isocyanate group and one amino group. | MALDI-TOF-MS researchgate.net |
| Diamino Adducts | Polymers terminated with amino groups at both ends. | MALDI-TOF-MS researchgate.net |
| Glutathione Conjugates | S-linked bis(GSH)-TDI and mono(GSH)-TDI conjugates. | HPLC/MS/MS nih.gov |
| Uretdione Dimers | Four-membered ring structures formed from two TDI molecules. | G3MP2B3 calculations, MS mdpi.com |
| Isocyanurate Trimers | Six-membered ring structures formed from three TDI molecules. | qG3MP2B3 calculations, MS mdpi.com |
The thermal degradation of TDI-based polyurethanes is a complex process that generates a variety of volatile and non-volatile products. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for analyzing these degradation products, providing detailed information about the decomposition mechanisms. researchgate.netosti.gov
Under non-oxidative conditions, the degradation of flexible polyurethane foam synthesized from TDI primarily yields toluene diisocyanate and diaminotoluene. strath.ac.uk This indicates that the urethane linkages break down through competing mechanisms, including depolymerization and a six-membered ring transition state reaction. strath.ac.uk In contrast, under oxidative conditions, neither TDI nor diaminotoluene are major degradation products, suggesting different degradation pathways are dominant. strath.ac.uk
Pyrolysis-GC/MS studies of polyurethane elastomers have identified several degradation products arising from the urethane portion, which can be explained by three main mechanisms: dissociation to an isocyanate and an alcohol, formation of a primary amine, an olefin, and carbon dioxide, or the loss of CO2 to form a secondary amine. researchgate.net
Major Degradation Products of TDI-Based Polyurethanes Identified by GC-MS:
| Degradation Condition | Major Products | Proposed Mechanism |
| Non-oxidative | Toluene diisocyanate, Diaminotoluene | Depolymerization, Six-membered ring transition state strath.ac.uk |
| Oxidative | Complex char structure | Oxidative degradation reactions strath.ac.uk |
| Pyrolysis | Isocyanate, Alcohol, Primary Amine, Olefin, Carbon Dioxide | Dissociation, Cyclic transition states researchgate.net |
Thermal Analysis for Polymer Transition and Stability Research
Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from tolylene diisocyanate. They provide crucial data on phase transitions, thermal stability, and decomposition behavior.
Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the glass transition temperature (Tg) and melting behavior of TDI-based polyurethanes. nih.gov The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions of the polymer.
In segmented polyurethanes, the Tg of the soft segment is a key indicator of the degree of phase separation between the soft and hard segments. mdpi.comvt.edu A lower soft segment Tg generally suggests a higher degree of microphase separation. vt.edu For instance, studies on polyurethane foams with varying 2,4- and 2,6-TDI isomer ratios have shown that an increase in the symmetric 2,6-TDI isomer content leads to a lower soft segment Tg, indicating enhanced microphase separation. vt.edu
DSC can also reveal melting endotherms associated with the crystalline domains of the hard segments. mdpi.com The presence and temperature of these melting peaks provide information about the ordering and crystallinity of the hard segments. mdpi.com For example, in some TDI-based polyurethanes, melting peaks for hard segment crystallization have been observed at temperatures around 150-170 °C. mdpi.com
Typical Thermal Transitions in TDI-Based Polyurethanes Measured by DSC:
| Thermal Transition | Typical Temperature Range (°C) | Significance |
| Glass Transition (Tg) of Soft Segment | -70 to -20 | Indicates flexibility and degree of phase separation mdpi.comscirp.orgresearchgate.net |
| Melting (Tm) of Hard Segment | 150 to 170 | Reflects crystallinity and ordering of hard segments mdpi.com |
| Deblocking Temperature | ~240 | Regeneration of TDI from blocked isocyanates nih.gov |
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing valuable information about its thermal stability and decomposition profile. mdpi.commdpi.com TGA curves for TDI-based polyurethanes typically show a multi-step degradation process. osti.gov
The initial weight loss, often occurring between 110°C and 170°C, is attributed to the degradation of the thermally weakest links, such as biuret (B89757) and allophanate (B1242929) groups. strath.ac.uk The main degradation of the urethane linkage generally occurs in the range of 200°C to 300°C. strath.ac.ukresearchgate.net Subsequent weight loss at higher temperatures corresponds to the decomposition of the polyol segments and the further breakdown of the polymer backbone. strath.ac.uk
TGA studies on TDI-modified epoxy resins have shown that the incorporation of the TDI trimer can enhance thermal stability. mdpi.com Similarly, TGA has been used to demonstrate that the thermal stability of certain polyurethane elastomers can be improved to some extent by incorporating a TDI trimer, though the effect may not be substantial. researchgate.net
Decomposition Stages of TDI-Based Polymers from TGA:
| Temperature Range (°C) | Description of Decomposition Stage |
| 110 - 170 | Decomposition of biuret and allophanate linkages strath.ac.uk |
| 200 - 350 | Primary degradation of urethane bonds strath.ac.ukresearchgate.net |
| > 350 | Decomposition of polyol segments and main polymer chain mdpi.comresearchgate.net |
Advanced Morphological Characterization (e.g., SEM, SAXS, AFM)
The performance of polyurethane materials is intrinsically linked to their morphology, particularly the microphase separation of hard and soft segments. Advanced characterization techniques provide nanoscale to microscale visualization of this complex structure.
Scanning Electron Microscopy (SEM) is widely used to examine the cellular structure of polyurethane foams and the surface morphology of polyurethane elastomers. vt.eduvt.edu In foams, SEM can reveal differences in cell size and structure resulting from variations in the TDI isomer ratio. vt.edu For polyurethane/poly(ethyl methacrylate) composites, SEM has been used to observe the degree of microphase separation, showing that TDI-based systems can exhibit relatively weak microphase separation. mdpi.com
Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale morphology of segmented polyurethanes. vt.edu SAXS provides information about the average distance between hard segment domains (interdomain spacing) and the degree of phase separation. vt.edu Studies on TDI-based foams have used SAXS to confirm that they are microphase separated and to determine their interdomain spacings. vt.edu
Atomic Force Microscopy (AFM) offers high-resolution, three-dimensional imaging of the surface topography of polyurethane materials. mdpi.comwhiterose.ac.uk AFM can directly visualize the phase-separated morphology, distinguishing between the harder, more rigid hard segment domains and the softer, more compliant soft segment matrix. mdpi.com In TDI-based polyurethane/PEMA composites, AFM phase diagrams have been used to show relatively weak microphase separation, with the hard segments appearing as brighter regions (higher modulus) and soft segments as darker regions (lower modulus). mdpi.com
Theoretical and Computational Chemistry Studies of Tolylene Diisocyanates
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic distribution and energy levels within a molecule. These calculations are fundamental to predicting how a molecule like Tolylene 2,5-diisocyanate will interact with other chemical species and under what conditions reactions are likely to occur.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
HOMO: The highest energy orbital containing electrons. It characterizes the molecule's ability to donate electrons, acting as a nucleophile.
LUMO: The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. youtube.com
In the case of tolylene diisocyanates, the isocyanate (–N=C=O) groups are highly electrophilic. This reactivity is governed by the LUMO, which is primarily localized on the NCO groups. Nucleophiles, such as the hydroxyl (–OH) groups of polyols, attack the carbon atom of the isocyanate group. The energy and spatial distribution of the LUMO are influenced by the positions of the methyl (–CH₃) and isocyanate groups on the aromatic ring. This electronic influence is the primary reason for the differing reactivity between the various NCO groups within the TDI family of isomers. While specific FMO calculations for this compound are not widely published, the principles remain the same, and its reactivity would be dictated by the specific energies and localizations of its frontier orbitals. nih.govunesp.br
Transition State Theory and Reaction Pathway Elucidation
Transition State Theory (TST) is a theoretical framework used to calculate the rates of chemical reactions. wikipedia.org By modeling the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate.
Computational studies on the 2,4- and 2,6-TDI isomers have successfully elucidated the mechanisms of key side reactions, such as dimerization (forming uretdiones) and trimerization (forming isocyanurates). researchgate.netmdpi.com For instance, using high-level computational methods like G3MP2B3, researchers have calculated the activation barriers for these cyclooligomerization reactions. researchgate.netnih.govdntb.gov.ua
One study found that for the dimerization of 2,4-TDI, the formation of a uretdione ring structure had a gas-phase activation barrier (Δ#E₀) of 94.4 kJ/mol. researchgate.netmdpi.comnih.gov The study also investigated the one- and two-step mechanisms for TDI cyclotrimerization. The one-step mechanism was found to have a high activation barrier of 149.0 kJ/mol, while a two-step mechanism proceeded through significantly lower energy transition states (94.7 and 60.5 kJ/mol in the gas phase), indicating it is the more likely pathway. researchgate.netnih.govdntb.gov.ua These types of calculations are essential for understanding and controlling the side reactions that can occur during polyurethane synthesis.
| Reaction | Mechanism | Phase | Activation Energy (kJ/mol) |
|---|---|---|---|
| 2,4-TDI Dimerization (Uretdione) | - | Gas | 94.4 |
| TDI Trimerization | One-Step | Gas | 149.0 |
| TDI Trimerization | Two-Step | Gas | 94.7 (TS1) |
| 60.5 (TS2) |
Prediction of Isomer Reactivity Differences
A key feature of unsymmetrical TDI isomers like 2,4-TDI and 2,5-TDI is that their two isocyanate groups exhibit different reactivities. This difference is due to a combination of steric and electronic effects imparted by the methyl group on the aromatic ring.
In 2,4-TDI, the NCO group at the 4-position (para to the methyl group) is approximately four times more reactive than the NCO group at the 2-position (ortho to the methyl group). wikipedia.org The ortho NCO group is sterically hindered by the adjacent methyl group, and its electrophilicity is also reduced by the electron-donating nature of the methyl group. Computational chemistry can quantify this reactivity difference by calculating the activation energies for the reaction of each specific NCO group with a nucleophile, such as an alcohol. researchgate.net Studies on 2,4-TDI reacting with polyethers have computationally and experimentally verified that the activation energy for the reaction at the ortho-NCO is significantly higher than at the para-NCO. researchgate.net For the less common this compound, a similar difference in reactivity between the 2-position and 5-position NCO groups would be expected, and these differences could be precisely predicted using transition state calculations.
Molecular Dynamics Simulations of Polymerization and Network Formation
While quantum mechanics is excellent for studying the details of individual reactions, Molecular Dynamics (MD) simulations are used to model the collective behavior of thousands or millions of atoms over time. researchgate.net This makes MD an ideal tool for simulating the polymerization process, where individual monomer units react to form long polymer chains and eventually a crosslinked network. semanticscholar.org
Modeling of Chain Growth and Crosslinking Dynamics
MD simulations can model the entire polymerization process, from the initial mixture of diisocyanate and polyol monomers to the final polyurethane network. nih.gov Using reactive force fields, the simulation can explicitly model the formation of covalent bonds (urethane linkages) as reactive sites on different molecules come within a certain reaction distance.
These simulations allow researchers to observe the dynamics of the system as it evolves:
Chain Growth: The step-wise reaction of diisocyanates and polyols to form linear or branched polymer chains.
Crosslinking: The reaction of remaining isocyanate groups to link different polymer chains together, leading to the formation of a three-dimensional network.
By tracking the conversion of functional groups and the increase in average molecular weight over simulation time, these models provide a detailed picture of the polymerization kinetics. mdpi.com
Prediction of Polymer Microstructure and Conformation
The final arrangement of polymer chains and crosslinks defines the polymer's microstructure, which in turn dictates its macroscopic properties (e.g., mechanical strength, thermal stability). MD simulations are a powerful tool for predicting this final structure. metu.edu.trmdpi.com
After simulating the polymerization process until a desired conversion is reached, the resulting atomic coordinates provide a detailed snapshot of the polymer network. Analysis of this structure can reveal:
Polymer Conformation: How the individual polymer chains are folded and arranged in space.
Crosslink Density: The number of crosslinks per unit volume, which is a key predictor of material stiffness.
Phase Separation: In many polyurethanes, the "hard segments" (derived from the diisocyanate) and "soft segments" (derived from the polyol) separate into distinct domains. MD simulations can predict this microphase separation, which is critical to the performance of thermoplastic elastomers. researchgate.net
By understanding how the reactivity of the specific TDI isomer used (such as this compound) influences the sequence of bond formation, MD simulations can predict how this choice of monomer translates into a specific polymer microstructure and, ultimately, to the desired material properties.
Structure-Reactivity Relationships and Computational Design
Theoretical and computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. In the context of tolylene diisocyanates, these methods have been instrumental in elucidating the relationship between molecular structure and reactivity, and in guiding the development of new materials and catalysts. By simulating reaction pathways and calculating energetic barriers, researchers can predict how changes in a molecule's geometry and electronic properties will influence its chemical behavior.
Correlations between Isocyanate Structure and Reaction Kinetics
The reactivity of the isocyanate (-NCO) groups in tolylene diisocyanate (TDI) isomers is highly dependent on their position on the aromatic ring relative to the methyl group. This structural difference leads to significant variations in reaction kinetics, a factor that is critical in the synthesis of polyurethanes.
The most common isomer, 2,4-TDI, possesses two -NCO groups with distinct reactivities. The isocyanate group at the 4-position (para) is considerably more reactive than the group at the 2-position (ortho). wikipedia.orgijnrd.org This difference is primarily attributed to steric hindrance from the adjacent methyl group, which partially obstructs the reaction site at the ortho position. Consequently, the para-NCO group reacts preferentially, often at a rate four times faster than the ortho-NCO group under uncatalyzed conditions. ijnrd.org However, this reactivity gap narrows as the temperature increases, suggesting that the steric hindrance can be overcome with sufficient thermal energy. After the para group has reacted, the reactivity of the remaining ortho group is further modified.
Computational studies, particularly those employing ab initio methods like G3MP2B3, have provided quantitative insights into the energetics of TDI reactions, such as dimerization and trimerization. These side reactions can occur during storage or processing and affect the quality of the final product. mdpi.comdntb.gov.ua For instance, calculations have determined the activation energies for the formation of various TDI oligomers, revealing the most likely reaction pathways. The formation of a uretdione ring (a type of dimer) from 2,4-TDI was found to have a gas-phase activation energy of 94.4 kJ/mol. dntb.gov.uanih.gov The cyclotrimerization process, which forms a very stable isocyanurate ring, has been shown to proceed more favorably via a two-step mechanism with lower activation barriers compared to a high-energy one-step process. mdpi.comdntb.gov.uaresearchgate.net
| Reaction | Mechanism/Species | Phase | Activation Energy (kJ/mol) |
|---|---|---|---|
| Dimerization (Uretdione formation) | 2,4-TDI Dimer | Gas Phase | 94.4 |
| Cyclotrimerization | One-step | Gas Phase | 149.0 |
| Two-step | Gas Phase (TS1/TS2) | 94.7 / 60.5 | |
| ODCB Solvent (TS1/TS2) | 87.0 / 54.0 |
Data sourced from computational studies using G3MP2B3 and quasi-G3MP2B3 methods. mdpi.comdntb.gov.uanih.govresearchgate.net
Computational Design of Novel Diisocyanates and Catalysts
The insights gained from theoretical studies on structure-reactivity relationships are paving the way for the computational design of new diisocyanates and highly efficient catalysts. By using quantum chemical methods, it is possible to screen potential catalyst candidates in silico and predict their performance, thereby accelerating the development process and reducing the need for extensive experimental work. acs.orgresearchgate.net
A key area of research is the rational design of catalysts to meet specific industrial needs, such as reducing emissions. One study employed quantum chemical methods to redesign tertiary amine catalysts, which are known to produce undesirable formaldehyde (B43269) emissions through oxidation. acs.org By modeling different structural modifications, researchers identified a pyrrolidine derivative as a promising alternative that maintained high catalytic activity while completely suppressing the formation of formaldehyde, a prediction that was subsequently confirmed by experiments. acs.org
Similarly, computational chemistry has been used to explore new classes of catalysts for polyurethane synthesis. A theoretical investigation into the catalytic activity of several organic acids for the reaction between phenyl isocyanate and butan-1-ol found that trifluoromethanesulfonic acid (TFMSA) provided the lowest activation energy pathway among the candidates studied. mdpi.com This suggests that strong acids could be effectively employed as catalysts in urethane (B1682113) synthesis, opening up new avenues for catalyst development. mdpi.com
While the in silico design of entirely novel diisocyanate structures is a complex challenge, the same computational principles apply. By understanding how modifications to the molecular backbone, the position of -NCO groups, and the introduction of other functional groups affect electronic properties and steric profiles, researchers can theoretically design new monomers with tailored reactivity, flexibility, or other desired characteristics for advanced polyurethane materials.
Environmental Transformation and Degradation Chemistry of Tolylene Diisocyanates and Derived Materials Non Toxicological Focus
Hydrolytic Degradation Pathways of Isocyanate Bonds
Hydrolysis is the predominant process governing the environmental transformation of diisocyanates. epa.govcdc.gov The isocyanate functional group (-N=C=O) is highly susceptible to reaction with nucleophiles, especially water.
The reaction of tolylene diisocyanate with water is a multi-step process. Initially, the isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine, toluenediamine (TDA). epa.govwikipedia.org
The newly formed TDA is itself reactive and can readily react with another TDI molecule. This reaction between an amine group and an isocyanate group forms a urea (B33335) linkage. wikipedia.org Because TDI possesses two isocyanate groups, this process can continue, leading to the formation of oligo- and polyureas, which are the ultimate, inert end-products of TDI hydrolysis in the environment. cdc.govamericanchemistry.com These polyureas are hydrophobic, insoluble solids. acs.org In the event of a spill, TDI droplets form a coating of polyurea on their surface as they react with water, which can encapsulate unreacted TDI within. cdc.govamericanchemistry.com
The rate of hydrolysis of TDI and the subsequent degradation of the resulting polyureas are influenced by several environmental factors.
Temperature: Temperature has a significant impact on the hydrolysis of both TDI-based polyurethanes and the resulting polyurea. Studies on polyurethane hydrolysis show that the decomposition rate is strongly influenced by temperature, with higher temperatures leading to faster degradation. rubber.or.kr For instance, the hydrolysis of TDI-based polyurea was studied at elevated temperatures (120, 140, and 160°C) to achieve measurable degradation rates. acs.orgnih.gov The temperature dependence of the rate constants was found to follow Arrhenius behavior, indicating a direct correlation between temperature and reaction rate. acs.orgnih.gov
pH: The hydrolysis rate of TDI-based polyurea shows limited dependence on pH under typical environmental conditions. Studies conducted at buffered pH levels of 4, 7, and 9 found that the half-lives for hydrolysis were within a factor of two of those observed in deionized water. acs.orgnih.gov This suggests that over a common environmental pH range, the degradation rate of the formed polyurea is relatively stable.
Agitation: In the event of a spill into water, TDI, which is hydrophobic and denser than water, will sink and form droplets. americanchemistry.com Vigorous mixing or agitation promotes the reaction with water, leading to the formation of powdered polyureas. nih.gov The rate of hydrolysis is influenced by the physical state of the reactants; encapsulation of TDI within a polyurea crust can slow down the reaction with the surrounding water. cdc.gov
The table below summarizes the kinetic findings for the hydrolysis of TDI-based polyurea.
| Parameter | Condition | Observation |
| Reaction Order | - | The rate of diamine formation from polyurea hydrolysis can be represented by both pseudo-first-order and zero-order reaction models. acs.orgnih.govresearchgate.net |
| Temperature | 25°C (extrapolated) | The half-life for hydrolysis of TDI-polyurea is extremely long, calculated to be between 18,000 and 300,000 years, depending on kinetic assumptions. acs.orgnih.govresearchgate.net |
| pH | 4, 7, and 9 | The hydrolysis half-times were within a factor of 2 of those in deionized water, indicating minor pH influence in this range. acs.orgnih.govresearchgate.net |
The primary, stable hydrolysis products of TDI are toluenediamine (TDA) and polyureas. americanchemistry.com The specific isomers formed are 2,4-TDA and 2,6-TDA, corresponding to the common TDI isomers. nih.gov
Advanced analytical techniques are employed to identify and quantify these degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is a key method used to measure the concentrations of free TDA isomers (2,4- and 2,6-toluenediamine) released during the hydrolytic degradation of TDI-based polyureas. acs.orgnih.govresearchgate.net It has also been used to analyze urea derivatives formed from diisocyanates in various chemical products by reacting them with 9-(methylaminomethyl)-anthracene. nih.gov
Gas Chromatography/Mass Spectrometry (GC/MS): This technique is used to analyze diisocyanate-protein adducts in biological samples after hydrolysis to amines. The sample is heated with sulfuric acid, extracted, and derivatized to produce perfluoroacylated amides, which are then analyzed by GC/MS. nih.gov
Studies involving the forced hydrolysis of TDI-polyurea at high temperatures (e.g., 160°C) showed a product yield of 84% TDA after 16 hours, confirming TDA as the major breakdown product under these conditions. acs.org
Photolytic and Oxidative Degradation Mechanisms
In addition to hydrolysis, materials derived from tolylene diisocyanate, such as polyurethanes, are susceptible to degradation from photolytic (light-induced) and oxidative processes, particularly when exposed to sunlight and atmospheric oxygen.
Polyurethanes derived from aromatic diisocyanates like TDI are known to degrade and discolor upon exposure to ultraviolet (UV) radiation. dtic.mil UV radiation, particularly wavelengths between 295–400 nm found in sunlight, possesses sufficient energy to break chemical bonds within the polymer structure. bibliotekanauki.pl
The primary mechanism of photodegradation involves the absorption of UV light by the aromatic portions of the polyurethane, leading to the fragmentation of macromolecules. nih.gov This bond-breaking, particularly of C-O and C-N bonds in the urethane (B1682113) linkage, results in a decrease in mechanical properties such as tensile strength and thermal stability. bibliotekanauki.pl The degradation of thin cell membranes near the foam surface leaves a network of polymer struts, which compromises the material's structural integrity. mst.edu The thickness of the degraded foam layer can reach approximately 0.8 mm after 1000 hours of UV irradiation. mdpi.com Studies have shown that UV exposure can lead to a 3-fold increase in the release rate of gases trapped within polyurethane foam cells. mst.edu
The thermo-oxidative degradation of polyurethane involves a free-radical chain mechanism that is often initiated by heat and accelerated by UV radiation. strath.ac.uk The process begins with the formation of radicals on the polymer chain, which then react with molecular oxygen to form peroxide radicals. rjpbcs.com These radicals can abstract hydrogen from the polymer chain, forming hydroperoxides (ROOH). strath.ac.ukrjpbcs.com
The thermal decomposition of these hydroperoxide groups generates more radicals, leading to an auto-catalytic cycle of degradation. strath.ac.uk This process results in chain scission and the formation of various breakdown products. While the depolymerization of the urethane linkage to regenerate the isocyanate and polyol is a primary thermal degradation pathway, under oxidative conditions, the isocyanate itself can undergo further reactions. strath.ac.uk
The degradation of the polyol segments produces a variety of compounds, including alcohols, acids, amines, ethers, olefins, and carbonyl-containing molecules like formaldehyde (B43269) and acetaldehyde. mdpi.comrjpbcs.commdpi.com Under oxidative conditions, the regenerated toluene (B28343) diisocyanate is not observed as a major product, suggesting it undergoes subsequent oxidative reactions that incorporate it into a complex, nitrogen-containing char. strath.ac.uk
Atmospheric Degradation by Hydroxyl Radicals
The atmospheric fate of tolylene diisocyanates, such as Tolylene 2,5-diisocyanate, is primarily dictated by their reaction with hydroxyl radicals (•OH), which are highly reactive oxidants present in the troposphere. While specific kinetic data for the 2,5-isomer are not extensively detailed, the degradation pathways can be understood by examining related aromatic isocyanates, particularly toluene. The reaction between toluene and •OH radicals proceeds via two main pathways: hydrogen abstraction from the methyl group and electrophilic addition of the •OH radical to the aromatic ring. nih.govnih.govresearchgate.net
At ambient temperatures (around 300 K), the dominant mechanism for the atmospheric oxidation of toluene is the addition of the •OH radical to the aromatic ring, accounting for approximately 90% of the reaction, while hydrogen abstraction constitutes the remaining 10%. researchgate.netrsc.org The addition of the hydroxyl radical to the aromatic ring can occur at different positions (ortho, meta, para, and ipso), leading to the formation of various methylhydroxycyclohexadienyl radical intermediates. Subsequent reactions of these intermediates with molecular oxygen (O₂) can lead to the formation of cresols or ring-cleavage products. rsc.org
Theoretical and experimental studies on toluene have provided detailed insights into the reaction kinetics. The total rate coefficient for the reaction of toluene with •OH is calculated to be approximately 3.02 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 300 K and 1 atmosphere. rsc.org The distribution of the initial products from this reaction is heavily skewed towards the formation of ortho-adducts.
Table 1: Product Distribution from the Reaction of Toluene with Hydroxyl Radicals at 300 K and 1 atm
| Product/Pathway | Branching Ratio (%) |
|---|---|
| Ortho-adduct | 69.8% |
| Benzyl radical + H₂O (from H-abstraction) | 11.9% |
| Ipso-adduct | 7.3% |
| Para-adduct | 5.1% |
| Meta-adduct | 5.1% |
Data sourced from theoretical calculations combining high-level quantum chemical methods with RRKM/master equation simulations. rsc.org
The presence of the isocyanate groups on the tolylene ring influences the reactivity and the specific reaction pathways compared to toluene, but the fundamental mechanisms of •OH addition and H-abstraction are expected to be analogous. These atmospheric degradation processes are crucial in determining the persistence and environmental impact of tolylene diisocyanates released into the atmosphere.
Biodegradation of Polyurethane Materials in Model Systems
Enzymatic Cleavage of Urethane Bonds
The key to polyurethane biodegradation is the enzymatic cleavage of the susceptible chemical bonds within the polymer structure, primarily the ester and urethane linkages. A variety of enzymes, mostly belonging to the hydrolase class, have been identified as capable of degrading PUs. mdpi.com
Esterases and proteases are the most commonly reported enzymes involved in PU degradation. researchgate.netproquest.com Esterases target and hydrolyze the ester bonds present in the soft segments of polyester-based polyurethanes, which is often the initial and more rapid step of degradation. proquest.comresearchgate.net Proteases can cleave the urethane bonds, which are chemically similar to the peptide bonds they naturally hydrolyze. pjoes.com
More specific enzymes, termed urethanases, which directly target the carbamate (B1207046) (urethane) bond, have also been identified. These enzymes catalyze the hydrolysis of the urethane linkage, breaking the polymer backbone and releasing the constituent polyols and diamines. The biological hydrolysis mechanism involves the dissolution of ester and amide bonds, leading to a decrease in the polymer's molecular weight and viscosity, and ultimately the complete cleavage of the polymer chains. pjoes.com Studies have shown that both extracellular and intracellular enzymes play a role. A membrane-bound enzyme may facilitate the initial access to the hydrophobic polymer surface, followed by the action of extracellular esterases that bind to and hydrolyze the polymer. proquest.com
Table 2: Key Enzyme Classes Involved in Polyurethane Biodegradation
| Enzyme Class | Target Bond | Primary Function |
|---|---|---|
| Esterases | Ester (-COO-) | Hydrolysis of ester linkages in polyester (B1180765) soft segments. |
| Proteases | Urethane (-NH-CO-O-) / Amide | Hydrolysis of urethane and amide bonds. pjoes.com |
| Urethanases | Urethane (-NH-CO-O-) | Specific hydrolysis of the carbamate (urethane) bond. |
Microbial Transformation Pathways
A diverse range of microorganisms, including both bacteria and fungi, have been shown to degrade polyurethane materials. These microbes utilize the polymer as a source of carbon and nitrogen for their growth and metabolism. mdpi.comnih.gov Fungi are often considered the primary agents in PU biodegradation. mdpi.com
Several fungal genera have been identified for their potent PU-degrading capabilities, including Aspergillus, Penicillium, Fusarium, and Cladosporium. nih.govmdpi.com For instance, Aspergillus versicolor has demonstrated the ability to degrade up to 49% of a polyurethane sample after 16 days of incubation at an optimal temperature of 35°C. nih.gov Similarly, bacteria such as Pseudomonas and Bacillus subtilis have been shown to effectively degrade PU films. nih.gov
The transformation pathway begins with the secretion of extracellular enzymes (exoenzymes) that break down the large polymer chains on the material's surface. proquest.com This bio-fragmentation process generates smaller, water-soluble oligomers and monomers. These smaller molecules can then be transported across the microbial cell membrane and enter the central metabolic pathways. Ultimately, under aerobic conditions, the carbon from the polyurethane is mineralized to carbon dioxide (CO₂) and water, while the nitrogen is incorporated into microbial biomass or released as ammonium. The efficiency of this process is influenced by the chemical structure of the polyurethane; for example, the presence of aromatic diisocyanates tends to decrease biodegradability compared to aliphatic ones. mdpi.com
Table 3: Examples of Microorganisms with Polyurethane Degradation Capability
| Microorganism Type | Genus/Species | Source / Observation |
|---|---|---|
| Fungus | Aspergillus versicolor | Degraded 49% of PU at 35°C in 16 days. nih.gov |
| Fungus | Cladosporium sp. | Capable of degrading Impranil DLN-SD at a rate of 94.5%. mdpi.com |
| Fungus | Fusarium solani | More effective than Pseudomonas sp. in degrading PU foam in vitro. mdpi.com |
| Bacterium | Pseudomonas putida | Degraded 92% of a commercial PU after 4 days. researchgate.net |
| Bacterium | Bacillus subtilis | Shown to effectively degrade PU films. nih.gov |
| Bacterium | Corynebacterium sp. | Degraded polyester PU via hydrolysis of ester linkages. researchgate.net |
Emerging Research Frontiers and Future Perspectives in Tolylene Diisocyanate Chemistry
Sustainable Chemistry Approaches for Tolylene Diisocyanates and Polyurethanes
The imperative for a circular economy and reduced environmental impact has spurred significant research into sustainable methodologies for producing and recycling TDI-based polyurethanes. These efforts are primarily focused on two key areas: the substitution of fossil fuel-based raw materials with renewable alternatives and the development of effective strategies for the end-of-life management of polyurethane products.
Integration of Bio-based Polyols and Renewable Resources
A primary strategy for enhancing the sustainability of polyurethanes derived from tolylene 2,5-diisocyanate is the replacement of petroleum-derived polyols with those sourced from renewable biological feedstocks. There is a great industrial interest in utilizing bio-based materials due to growing safety and sustainability concerns stemming from the extensive use of petrochemicals. pusan.ac.kr Vegetable oils, such as soybean, linseed, castor, palm, and canola oil, have emerged as prominent and economically competitive sources for bio-polyol production. nih.gov These oils contain triglyceride structures with double bonds that can be functionalized, typically through epoxidation followed by ring-opening, to introduce the hydroxyl groups necessary for reaction with the isocyanate groups of TDI. pusan.ac.krnih.gov
The properties of the resulting polyurethanes are highly dependent on the structure and functionality of the bio-polyol used. For instance, the number of hydroxyl groups and the molecular weight of the polyol are critical in determining whether the final polymer is a rigid foam, a flexible foam, or an elastomer. researchgate.net Research has demonstrated the successful synthesis of flexible polyurethane foams using bio-polyols derived from epoxidized soybean and linseed oil in combination with commercial TDI. nih.gov These bio-based foams exhibit mechanical properties, such as Young's moduli and compression deflection values, that are often comparable or even superior to those of foams made from conventional polyols. nih.gov
Beyond vegetable oils, other renewable resources like sucrose (B13894) esters are being explored to create high-functionality polyols. pusan.ac.kr Sucrose soyate polyols, for example, can offer a high number of hydroxyl groups per molecule, leading to highly crosslinked polyurethane networks. pusan.ac.kr The theoretical bio-based content of such polyols can be very high, approaching 100% if all components, including the reagents used for modification, are derived from renewable sources. pusan.ac.kr
| Feedstock Source | Type of Bio-Polyol | Key Characteristics | Potential Application with 2,5-TDI |
| Soybean Oil | Epoxidized, Methanol Ring-Opened | High functionality, good mechanical properties in foams | Flexible and rigid foams, coatings |
| Linseed Oil | Epoxidized, Acid Grafted | Can produce foams with higher Young's modulus | Flexible foams for automotive and furniture |
| Castor Oil | Naturally Occurring Hydroxyl Groups | Direct use without chemical modification | Elastomers, coatings, adhesives |
| Sucrose Soyate | High Hydroxyl Functionality (~10 per molecule) | High bio-based content, high crosslink density | Rigid coatings, high-performance elastomers |
Research into Recycling and Upcycling Methodologies for Tolylene Diisocyanate-Derived Polymers
The crosslinked, thermoset nature of many polyurethane materials presents a significant challenge for recycling. However, substantial progress is being made in chemical recycling methods that can break down the polymer matrix into its constituent monomers or valuable chemical intermediates. For TDI-based polyurethanes, these methods primarily target the urethane (B1682113) linkages for cleavage.
Glycolysis is one of the most established chemical recycling routes, where polyurethane waste is depolymerized by reacting it with a diol (like ethylene (B1197577) glycol) at high temperatures to recover the polyol. nih.gov Recent advancements in this area have focused on split-phase glycolysis, which can yield recovered polyols of higher purity, making them suitable for direct reuse in new polyurethane production. e3s-conferences.org
More revolutionary approaches aim to recover not just the polyol but also the isocyanate precursor. The "PUReSmart" European research project, for example, has demonstrated a chemolysis process that successfully recovers both the polyol and toluene (B28343) diamine (TDA)—the precursor to TDI—from flexible foam waste. rsc.org This TDA can then be re-phosgenated to produce new TDI, effectively closing the loop. rsc.org A flexible foam sample has been successfully produced from fully recycled polyol and TDI, marking a significant milestone in creating a circular economy for polyurethanes. rsc.org
Another cutting-edge area of research involves the direct depolymerization of polyurethanes back to their original isocyanates. A novel method utilizing an organoboron Lewis acid (β-chlorocatecholborane) has been shown to break the urethane bonds under mild conditions (e.g., 80 °C in toluene) to regenerate the isocyanate monomers directly. nih.gov This process has been successfully applied to a commercial thermoset polyurethane foam, with a reported conversion of the polymer to TDI. nih.gov Although the isolated yield was modest in initial studies, the technique represents a significant advancement toward circular recycling by avoiding the need for harsh reagents like phosgene (B1210022). nih.gov
| Recycling Method | Target Products | Key Process Features | Status of Research |
| Glycolysis | Recovered Polyols | Reaction with diols at high temperatures (~240 °C) | Mature, with ongoing optimization (e.g., split-phase) nih.gove3s-conferences.org |
| Chemolysis | Recovered Polyols and Toluene Diamine (TDA) | Uses a glycol and an additive on pre-sorted foam waste | Pilot plant scale successfully demonstrated rsc.org |
| Direct Depolymerization | Recovered Isocyanates (TDI) | Organoboron Lewis acid catalyst, mild conditions (~80 °C) | Laboratory-scale demonstration, promising for circularity nih.gov |
Hybrid Material Systems Incorporating Tolylene Diisocyanates
The integration of tolylene diisocyanate-based polymers with inorganic components at the molecular or nanometer scale opens up possibilities for creating hybrid materials with synergistic properties. These materials combine the flexibility and processability of organic polymers with the hardness, thermal stability, or unique electronic properties of inorganic networks and nanoparticles. While research specifically employing the 2,5-isomer of TDI in this domain is limited, the principles and methodologies are well-established for other TDI isomers and can be readily extended.
Inorganic-Organic Hybrid Network Synthesis
The synthesis of inorganic-organic hybrid networks typically involves the sol-gel process, where molecular precursors (e.g., alkoxysilanes like tetraethoxysilane) undergo hydrolysis and condensation reactions to form an inorganic network, such as silica (B1680970) (SiO₂), within an organic polymer matrix. pusan.ac.kr To create a true hybrid with covalent bonding between the phases, coupling agents are employed. For polyurethane-silica hybrids, an aminosilane (B1250345) like 3-aminopropyltriethoxysilane (B1664141) (APTES) is often used. pusan.ac.kr
The synthesis proceeds by first forming a polyurethane prepolymer with terminal isocyanate groups from tolylene diisocyanate and a polyol. This prepolymer is then reacted with the amino group of the APTES. The ethoxy groups on the silicon atom of the now-grafted APTES can then co-condense with other alkoxysilane precursors during the sol-gel reaction. This process creates a crosslinked network where the polyurethane and inorganic silica phases are chemically bonded, preventing large-scale phase separation and leading to enhanced material properties. pusan.ac.kr This approach allows for the creation of new materials with tailored properties through the manipulation of their structure at a molecular level. pusan.ac.kr
Nanocomposite Development and Characterization
Nanocomposites are formed by dispersing nanoparticles within a polymer matrix. The resulting material often exhibits dramatically improved properties compared to the neat polymer, even at very low filler loadings. For TDI-based polyurethanes, various nanofillers have been investigated to enhance mechanical strength, thermal stability, and other functionalities.
One common approach involves the use of nanoclays, such as montmorillonite, a type of bentonite (B74815) clay. researchgate.net Polyurethane-nanoclay composites have been synthesized by reacting hydroxyl-terminated polybutadiene (B167195) (HTPB) with toluene-2,4-diisocyanate, followed by chain extension in the presence of dispersed nanoclay. researchgate.net The interaction between the polymer chains and the clay surface is crucial for achieving good dispersion of the nanoparticles within the polyurethane matrix. researchgate.net
Carbon-based nanomaterials like graphene oxide (GO) and functionalized carbon nanotubes (FCNTs) are also used. mdpi.com A novel method has been developed for curing toluene diisocyanate with high loadings (up to 50 wt.%) of GO and FCNTs. mdpi.com The functional groups on the surface of these nanofillers react with the isocyanate groups, leading to a covalently integrated nanocomposite. mdpi.com This strong interfacial bonding is key to leveraging the exceptional properties of the nanofillers.
The characterization of these nanocomposites is critical to understanding their structure-property relationships. Key techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the molecular structure, including the reaction of isocyanate groups and the incorporation of functional groups from the nanofillers. researchgate.netmdpi.com
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology of the nanocomposite, assessing the dispersion and distribution of the nanoparticles within the polymer matrix. researchgate.netmdpi.com
X-ray Diffraction (XRD): Provides information on the crystalline structure of the nanocomposite and can be used to determine if the layered structure of nanoclays has been successfully exfoliated or intercalated by the polymer chains.
Thermal Analysis (TGA, DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase behavior (e.g., glass transition temperature) of the nanocomposites.
Advanced In-situ Characterization Techniques for Polymerization Processes
A deep understanding of polymerization kinetics and reaction mechanisms is essential for controlling the final properties of polyurethane materials. Advanced in-situ characterization techniques, which monitor the reaction as it happens, provide invaluable real-time data on chemical and physical changes.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for monitoring the polyaddition reactions of TDI. nih.govresearchgate.net This technique allows for the precise identification of various polymer adducts and their molecular weight distributions as a function of reaction time. nih.gov For example, in the reaction of TDI with water or ethylene glycol, MALDI-TOF MS can distinguish between different types of polymer series, such as those terminated with diisocyanate, monoamino, or diamino groups. researchgate.net This level of molecular detail provides profound insights into time-dependent events during polymerization, enabling precise control over the reaction and the properties of the resulting polymer. nih.govresearchgate.net
Spectroscopic methods are also widely employed for in-situ monitoring. Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for tracking the concentration of isocyanate groups (via the characteristic N=C=O stretching peak around 2270 cm⁻¹) throughout the polymerization process. researchgate.net By monitoring the disappearance of this peak, researchers can determine reaction kinetics, including rate constants and activation energies. researchgate.net
More advanced techniques like space- and time-resolved Raman spectroscopy can provide even more detailed information, especially in complex systems like the formation of hybrid materials. mdpi.com This method can be used to track diffusion fronts and concentration gradients during the reaction-diffusion process between a thermoplastic and a thermoset system, which is crucial for understanding the formation of interphases in hybrid materials. mdpi.com These advanced analytical tools are critical for moving beyond trial-and-error approaches to a more rational design of polymerization processes for materials based on this compound.
Unaddressed Research Questions and Future Challenges in Tolylene Diisocyanate Science
While the global market for tolylene diisocyanate (TDI) is dominated by the 2,4- and 2,6-isomers, which are key components in the production of polyurethane foams, coatings, and elastomers, other isomers such as this compound represent a frontier in polymer science with unique potential. mordorintelligence.com The exploration of this less-common isomer is driven by the quest for novel materials with specialized properties. However, significant research questions and challenges must be addressed to unlock its potential.
A primary emerging research area for this compound is in the synthesis of specialty polymers with highly ordered structures. Unlike its more common counterparts, the specific geometry of the 2,5-isomer has been shown to facilitate the formation of thermotropic, or liquid crystalline, polyurethanes. acs.org These materials exhibit properties between those of a crystalline solid and an isotropic liquid, allowing for the production of fibers and films with high strength and stiffness. This opens up potential applications in advanced composites, electronics, and specialty textiles where conventional polyurethanes may not be suitable.
Despite this promising avenue, the field is nascent and faces considerable hurdles. The scientific community is actively grappling with several unaddressed questions and future challenges that span the lifecycle of this chemical, from its synthesis to its application and end-of-life management.
Key Unaddressed Research Questions:
A significant knowledge gap exists regarding the fundamental chemistry and application of this compound. Progress in this area is contingent on systematic investigation into several key areas.
| Research Area | Key Unaddressed Questions |
| Selective Synthesis | How can this compound be produced with high isomeric purity and at a competitive cost? Current industrial TDI synthesis is optimized for 2,4- and 2,6-isomers. metu.edu.tr |
| Polymerization Kinetics | What are the relative reactivities of the isocyanate groups on the 2,5-isomer, and how do they influence polymerization and the final polymer architecture? acs.org |
| Structure-Property Relationships | Beyond liquid crystallinity, what is the full range of thermal, mechanical, and chemical properties that can be achieved in polymers derived from 2,5-TDI? acs.orgresearchgate.net |
| Bio-based Production | Is it feasible to develop sustainable, non-phosgene synthesis routes for this compound from renewable, biomass-derived feedstocks? rsc.orgnih.govrsc.org |
| Degradation & Recyclability | What are the degradation mechanisms for 2,5-TDI-based polyurethanes, and can efficient chemical recycling processes be developed to promote a circular economy? |
Future Challenges:
The path from laboratory curiosity to commercially viable material is fraught with challenges. For this compound, these challenges are both technical and economic. The primary obstacles are the high cost of isomer-specific synthesis and the need to demonstrate a clear performance advantage over established, high-volume isocyanates.
| Challenge Category | Specific Obstacles |
| Economic Viability | Overcoming the high cost associated with separating the 2,5-isomer or developing a novel, direct synthesis route that can compete with the economies of scale of existing TDI production. mordorintelligence.com |
| Market Competition | Polymers from 2,5-TDI must offer superior performance characteristics to justify their cost compared to materials made from Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI), or conventional TDI isomers. mdpi.com |
| Process Scalability | Translating complex, lab-scale synthesis and purification techniques into a robust, large-scale industrial process is a major engineering hurdle. |
| Sustainable Feedstocks | The broader isocyanate industry faces pressure to shift from petrochemical feedstocks. rsc.orgbdmaee.net Developing a bio-based route for 2,5-TDI that is both sustainable and economical remains a long-term challenge. |
| Phosgene-Free Synthesis | A significant goal in isocyanate chemistry is the elimination of highly toxic phosgene from the production process. nih.govnih.gov Applying novel, safer synthesis methods to the 2,5-isomer is a critical future step. |
Q & A
Q. How do storage conditions impact the stability and shelf-life of this compound?
- Methodological Answer : Degradation occurs via hydrolysis or UV exposure. Store in amber glass under nitrogen at 2-8°C. Monitor NCO content periodically via titration (e.g., dibutylamine back-titration). For long-term stability, add stabilizers (e.g., benzoyl chloride) and avoid incompatible materials (e.g., water, alcohols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
